Benzaldehyde, oxime, (Z)-
Description
Fundamental Principles of Oxime Isomerism and Stereocontrol
The isomerism observed in oximes arises from the restricted rotation around the carbon-nitrogen double bond, similar to the cis-trans isomerism seen in alkenes. adichemistry.com This phenomenon, known as E/Z isomerism, results in two possible stereoisomers for most oximes. The configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. For benzaldehyde (B42025) oxime, the phenyl group has a higher priority than the hydrogen atom on the carbon, and the hydroxyl group is the only substituent on the nitrogen. In the (Z)-isomer, the higher-priority phenyl group and the hydroxyl group are on the same side of the C=N bond. adichemistry.com Conversely, in the (E)-isomer, they are on opposite sides.
Controlling the stereochemical outcome of oxime synthesis is a significant challenge, as many synthetic methods yield mixtures of E and Z isomers or the thermodynamically more stable E isomer. researchgate.net However, the synthesis of benzaldehyde oxime from benzaldehyde and hydroxylamine (B1172632) hydrochloride can be directed to favor the (Z)-isomer. For instance, conducting the reaction in methanol (B129727) at room temperature has been reported to produce a mixture containing 82% (Z)-benzaldehyde oxime and only 9% of the (E)-isomer. wikipedia.orgchemicalbook.com Factors such as solvent, temperature, and the presence of catalysts can influence the isomeric ratio. mdpi.comresearchgate.net Researchers have developed various methods to achieve stereocontrol, including kinetically controlled reactions and photoisomerization techniques using visible-light-mediated energy transfer to convert the more common (E)-oximes to the desired (Z)-isomers. researchgate.netrsc.org
Table 1: Physical and Chemical Properties of (Z)-Benzaldehyde Oxime
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₇NO | ontosight.aichemeo.com |
| Molecular Weight | 121.14 g/mol | chemeo.complantaedb.com |
| Appearance | Low melting solid | chemicalbook.com |
| Melting Point | 33-36 °C | wikipedia.orgchemsrc.com |
| Boiling Point | 104 °C at 6 mmHg | chemsrc.comsigmaaldrich.com |
| CAS Number | 622-32-2 | ontosight.aiwikipedia.orgchemeo.com |
| Solubility | Slightly soluble in water; Soluble in ethanol (B145695), ether, methanol. | chemicalbook.comsigmaaldrich.com |
| pKa | 10.80 ± 0.70 | chemicalbook.com |
Historical Trajectories and Modern Relevance of Benzaldehyde Oxime Studies
The study of oximes dates back to the late 19th century, with their formation being intensively investigated by Meyer and Janny as early as 1882. nih.gov This was shortly after the initial synthesis of benzaldehyde itself by Wöhler and Liebig in 1832. wikipedia.org These early explorations laid the groundwork for understanding the fundamental reactivity of this class of compounds.
The modern relevance of benzaldehyde oximes, particularly the stereochemically defined isomers, is underscored by their continued and widespread use in chemical research. The ability to control and understand the E/Z configuration is critical for applications ranging from synthetic transformations to materials science. rsc.org Current research focuses on elucidating reaction mechanisms, such as those in photoinduced electron-transfer reactions, and developing novel catalytic systems for their synthesis and transformation. nih.govresearchgate.net The remarkable effect of E/Z isomerism on the outcomes of reactions like catalytic asymmetric hydrogenation further highlights the contemporary significance of studying these isomers. rsc.org The unique properties of the oxime functional group also make these compounds valuable as precursors for various nitrogen-containing heterocycles and as ligands in coordination chemistry. researchgate.net
Strategic Importance of the (Z)-Configuration in Organic Synthesis and Beyond
The (Z)-configuration of benzaldehyde oxime is of paramount strategic importance in organic synthesis, primarily due to its predictable reactivity in key transformations. One of the most notable reactions is the Beckmann rearrangement. masterorganicchemistry.com In this acid-catalyzed reaction, the group anti-periplanar to the hydroxyl group on the nitrogen atom migrates. For (Z)-benzaldehyde oxime, the migrating group is the hydrogen atom, which leads to the formation of benzonitrile (B105546) upon dehydration. However, the rearrangement of the corresponding (E)-isomer, where the phenyl group migrates, yields benzamide. wikipedia.orgmasterorganicchemistry.com This stereospecificity makes the control of oxime geometry a powerful tool for selectively synthesizing either amides or nitriles.
Beyond the Beckmann rearrangement, (Z)-benzaldehyde oxime serves as a versatile intermediate. chemicalbook.com Key reactions include:
Dehydration: This reaction provides a direct route to benzonitrile. chemicalbook.com
Hydrolysis: Under appropriate conditions, the oxime can be hydrolyzed back to benzaldehyde. chemicalbook.com
Substitution: Reaction with reagents like N-chlorosuccinimide (NCS) in dimethylformamide (DMF) yields benzohydroximoyl chloride, a useful synthetic building block. wikipedia.orgchemicalbook.com
Furthermore, (Z)-benzaldehyde oxime and its derivatives are used in the synthesis of more complex molecules with potential biological activity, such as Δ2-isoxazoline and 1,2,4-oxadiazole (B8745197) derivatives, which have been investigated as inhibitors for various enzymes. chemicalbook.com The compound also finds application in the preparation of various agrochemicals and pharmaceuticals. googleapis.com
Table 2: Comparison of Benzaldehyde Oxime Isomers
| Property | (Z)-Benzaldehyde Oxime | (E)-Benzaldehyde Oxime | Source(s) |
|---|---|---|---|
| Synonym | anti-Benzaldoxime | syn-Benzaldoxime | chemeo.comnih.gov |
| CAS Number | 622-32-2 | 622-31-1 | wikipedia.org |
| Melting Point | 33 °C | 133 °C | wikipedia.org |
| ¹H-NMR Signal (HC=N) | Shifts for the Z-isomer are typically at a lower field than for the E-isomer. | Shifts for the E-isomer are typically at a higher field than for the Z-isomer. | researchgate.net |
| ¹³C-NMR Signal (C=N) | Shifts for the Z-isomer are typically at a higher field than for the E-isomer. | Shifts for the E-isomer are typically at a lower field than for the Z-isomer. | researchgate.net |
| Beckmann Rearrangement Product | Benzonitrile (via H-migration) | Benzamide (via Phenyl-migration) | masterorganicchemistry.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NZ)-N-benzylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H/b8-6- | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWKXBJHBHYJBI-VURMDHGXSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID201031547 | |
| Record name | (Z)-Benzaldoxime | |
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Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | Benzaldehyde oxime | |
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Vapor Pressure |
0.0041 [mmHg] | |
| Record name | Benzaldehyde oxime | |
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CAS No. |
622-32-2, 932-90-1, 622-31-1 | |
| Record name | [C(Z)]-Benzaldehyde oxime | |
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| Record name | Benzaldoxime, (Z)- | |
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| Record name | cis-Benzaldoxime | |
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| Record name | Benzaldehyde, oxime | |
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| Record name | (Z)-Benzaldoxime | |
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| Record name | Benzaldehyde oxime | |
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| Record name | Syn-benzaldehyde oxime | |
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| Record name | BENZALDOXIME, (Z)- | |
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Advanced Synthetic Methodologies for Accessing Z Benzaldehyde Oxime
Stereoselective and Stereospecific Synthetic Routes
Achieving high stereoselectivity is paramount in modern organic synthesis. For benzaldehyde (B42025) oxime, this involves controlling the geometry around the C=N double bond to favor the (Z)-configuration, where the hydroxyl group and the phenyl group are on the same side.
Various catalytic systems have been developed to enhance the rate and selectivity of oximation reactions, yielding predominantly the (Z)-isomer. Heteropoly acids (HPAs) such as AlPW12O40 and AlPMo12O40 have proven to be highly effective, inexpensive, and reusable catalysts. asianpubs.org When reacting aromatic aldehydes with hydroxylamine (B1172632) hydrochloride in the presence of these catalysts under solvent-free conditions, the corresponding (Z)-isomer of the oxime is formed in excellent yields. asianpubs.org The reaction proceeds rapidly at room temperature. For benzaldehyde, the use of AlPW12O40 as a catalyst resulted in a 96% yield of (Z)-benzaldehyde oxime in just 10 minutes under solvent-free conditions. asianpubs.org
Another reported catalytic system involves the use of copper sulfate (B86663) (CuSO4) and potassium carbonate (K2CO3) under solvent-free conditions, which also demonstrates high selectivity for the (Z)-isomer. researchgate.net
Table 1: Catalytic Systems for (Z)-Benzaldehyde Oxime Synthesis
| Catalyst | Co-reagent/Conditions | Time | Yield of (Z)-isomer | Reference |
|---|---|---|---|---|
| AlPW12O40 | NH2OH·HCl, Solvent-free, Room Temp. | 10 min | 96% | asianpubs.org |
| AlPMo12O40 | NH2OH·HCl, Solvent-free, Room Temp. | 15 min | 95% | asianpubs.org |
| CuSO4/K2CO3 | NH2OH·HCl, Solvent-free | Not Specified | High Selectivity | researchgate.net |
The choice of solvent plays a crucial role in directing the stereochemical outcome of the oximation reaction. While solvent-free conditions are often highly effective asianpubs.org, specific solvent systems can also promote the formation of the (Z)-isomer. A standard synthesis involves reacting benzaldehyde with hydroxylamine hydrochloride in methanol (B129727) with a base, which has been reported to produce an 82% yield of the (Z)-isomer and a 9% yield of the (E)-isomer. wikipedia.org
In a study developing a more convenient solution-phase method, the use of potassium carbonate in methanol was found to be effective. researchgate.net This system is thought to generate potassium methoxide (B1231860) in situ, which helps form the free NH2OH from its hydrochloride salt. researchgate.net More unconventionally, the use of mineral water as a solvent has been explored as a green and practical approach. ias.ac.in When benzaldehyde was reacted with hydroxylamine hydrochloride in a 1:1 mixture of methanol and mineral water, a 99% yield of the oxime was achieved in just 10 minutes, demonstrating the potential of aqueous systems. ias.ac.in
Sustainable and Green Chemistry Approaches in (Z)-Oxime Synthesis
Green chemistry principles, such as the use of alternative energy sources and environmentally benign solvents and catalysts, are increasingly being applied to the synthesis of (Z)-benzaldehyde oxime.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner processes. The synthesis of (Z)-benzaldehyde oxime has been successfully achieved using microwave assistance under various conditions.
One highly efficient and eco-friendly method involves the microwave irradiation of benzaldehyde and hydroxylamine hydrochloride in water. semanticscholar.orgorientjchem.org This system provides the (Z)-benzaldehyde oxime in 95% yield after only 90 seconds of irradiation at 300 W. semanticscholar.orgorientjchem.org The use of water as a green solvent makes this protocol particularly attractive. orientjchem.org
Another approach detailed in a patent involves microwave heating in an organic solvent like methanol or ethanol (B145695) in the presence of an alkaline compound such as anhydrous sodium carbonate. google.com This method is also rapid, with reaction times as short as 5 minutes, and results in high conversion rates. google.com
Table 2: Microwave-Assisted Synthesis of (Z)-Benzaldehyde Oxime
| Reagents | Solvent | Microwave Conditions | Time | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Benzaldehyde, NH2OH·HCl | Water | 300 W | 90 sec | 95% Yield | semanticscholar.orgorientjchem.org |
| Benzaldehyde, NH2OH·HCl, Na2CO3 | Ethanol | 300 W, 90°C | 5 min | 90% Conversion | google.com |
| Benzaldehyde, NH2OH·HCl, TiO2 | Solvent-free | 100 W | 5 min | Forms nitrile (electron-donating groups) or oxime (electron-withdrawing groups) | nih.gov |
Ionic liquids (ILs) and polyoxometalates (POMs) are classes of catalysts that align with green chemistry principles due to their reusability and often high efficiency under mild conditions.
The use of the Brønsted acidic ionic liquid 1-methylimidazolium (B8483265) nitrate (B79036), [Hmim][NO3], as both a promoter and a reaction medium under microwave irradiation facilitates a one-pot synthesis of oximes from alcohols. academie-sciences.fr For the direct oximation of benzaldehyde, [Hmim][NO3] was found to be the most effective among several ILs tested, producing a near-quantitative yield of benzaldehyde oxime in 2.5 minutes at 80°C under microwave irradiation. academie-sciences.fr The ionic liquid could be recovered and reused multiple times with only a limited reduction in activity. academie-sciences.frmdpi.com
Polyoxometalates, including heteropoly acids, are robust and environmentally benign solid acid catalysts. asianpubs.org As mentioned previously, AlPW12O40 and AlPMo12O40 are effective for the selective synthesis of (Z)-oximes. asianpubs.org Other POMs, such as those based on tungstate (B81510) and zinc like Na12[WZn3(H2O)2[ZnW9O34)2], have also been identified as catalysts for oximation reactions. researchgate.net A hydrophilic inorganic framework based on a sandwich polyoxometalate, Co4Zn5W19, has been used to catalyze the oximation of aldehydes, with the formation of (Z)-benzaldehyde oxime being confirmed via ¹H NMR analysis. rsc.org
Metal-Mediated and Organocatalytic Strategies for Oxime Formation
Expanding the synthetic toolkit, metal-mediated and organocatalytic approaches offer alternative pathways to oximes, often under mild conditions and with unique reactivity patterns.
Metal-mediated synthesis can involve various mechanisms. For instance, uranium(VI) complexes have been shown to mediate the synthesis of oximates from carbonyl compounds. acs.org The configuration of the resulting coordinated benzaldoximate can be influenced by the steric hindrance of other ligands present in the coordination sphere. acs.org In a different context, the oximation reaction itself is used as a reliable coupling method to attach organometallic complexes to biomolecules. The on-support oximation of a resin-bound aminooxy-functionalized oligonucleotide with palladated or mercurated benzaldehydes proceeds efficiently to yield the modified biomolecule, demonstrating the robustness of oxime formation in the presence of organometallic species. acs.org
Organocatalysis, which uses small organic molecules to accelerate reactions, provides a metal-free alternative for oxime synthesis. Aniline (B41778) has been a classic catalyst for this transformation, but newer and more efficient catalysts have been discovered. acs.org Scaffolds such as 2-(aminomethyl)benzimidazole have been shown to be more effective than aniline in catalyzing oxime formation in water at neutral pH, providing a 5.2-fold rate enhancement. acs.org This is particularly valuable for biological applications where mild, aqueous conditions are required. acs.org
Table of Mentioned Compounds
| Compound Name | Role/Type |
|---|---|
| (Z)-Benzaldehyde oxime | Product |
| (E)-Benzaldehyde oxime | Isomer/Byproduct |
| Benzaldehyde | Starting Material |
| Hydroxylamine hydrochloride | Reagent |
| AlPW12O40 (Aluminum dodecatungstophosphate) | Heteropoly Acid Catalyst |
| AlPMo12O40 (Aluminum dodecamolybdophosphate) | Heteropoly Acid Catalyst |
| Copper sulfate (CuSO4) | Catalyst |
| Potassium carbonate (K2CO3) | Base/Co-reagent |
| Methanol | Solvent |
| Potassium methoxide | In situ generated base |
| Water | Solvent |
| Ethanol | Solvent |
| Sodium carbonate (Na2CO3) | Base |
| Titanium dioxide (TiO2) | Catalyst |
| 1-methylimidazolium nitrate ([Hmim][NO3]) | Ionic Liquid Catalyst/Medium |
| 1-butyl-3-methylimidazolium hydroxide | Ionic Liquid Catalyst |
| Na12[WZn3(H2O)2[ZnW9O34)2] | Polyoxometalate Catalyst |
| Co4Zn5W19 | Polyoxometalate Catalyst |
| Aniline | Organocatalyst |
| 2-(aminomethyl)benzimidazole | Organocatalyst |
Utility of Specific Metal Complexes in Oxime Synthesis
The stereoselective synthesis of oximes, particularly the isolation of the (Z)-isomer, is a significant challenge in organic synthesis. Metal complexes have emerged as effective catalysts and mediators in directing the stereochemical outcome of oximation reactions. Research has demonstrated that specific metal salts can facilitate the highly stereoselective conversion of aldehydes into their corresponding (Z)-oximes under mild conditions.
A notable method involves the use of copper(II) sulfate (CuSO₄) and potassium carbonate (K₂CO₃) as catalysts for the reaction between aldehydes and hydroxylamine hydrochloride. researchgate.netthieme-connect.com This approach, conducted in the solid state at elevated temperatures, has been shown to produce (Z)-oximes with high yields and selectivity. thieme-connect.com For instance, the reaction of various benzaldehyde derivatives with hydroxylamine hydrochloride in the presence of K₂CO₃ at 90°C yields the corresponding (Z)-oximes predominantly. thieme-connect.com The reaction is generally complete within minutes. thieme-connect.com While this solvent-free method shows high selectivity, its suitability for large-scale industrial processes can be limited. researchgate.net
To address the limitations of solvent-free conditions, a solution-based method was developed using potassium carbonate in methanol. researchgate.net This system, which generates potassium methoxide in situ, facilitates the formation of free hydroxylamine from its hydrochloride salt, promoting the efficient and highly (Z)-selective oximation of aldehydes. researchgate.net In this methanol-based system, benzaldehyde was converted to its oxime with a 92% yield and an E/Z ratio of 15:85. researchgate.net Other metal salts, such as zinc sulfate (ZnSO₄), have also been utilized in microwave-assisted syntheses to produce (Z)-oximes stereoselectively in dry media. orientjchem.orgorientjchem.org
More complex and targeted metal-mediated syntheses have also been reported. For example, a uranium(VI) complex, trans-[UO₂(H₂NO)₂(H₂O)₂], has been used to mediate the formation of benzaldehyde oxime. acs.org When the reaction of this complex with an excess of benzaldehyde was conducted in neat benzaldehyde for 7-10 days followed by the addition of dimethyl sulfoxide (B87167) (DMSO), a complex containing the (Z)-configured benzaldoximate ligand was formed. acs.org This highlights the role of the metal coordination sphere in controlling the stereochemistry of the resulting oxime ligand. acs.org
Table 1: Stereoselective Synthesis of (Z)-Oximes from Aldehydes using K₂CO₃ thieme-connect.comThis table summarizes the results from the reaction of various aldehydes with hydroxylamine hydrochloride and K₂CO₃ at 90°C under solvent-free conditions, leading to the preferential formation of the Z-isomer.
| Aldehyde Precursor | Time (min) | Yield (%) | Isomer Ratio (Z:E) |
|---|---|---|---|
| Benzaldehyde | 10 | 98 | >99:1 |
| 4-Chlorobenzaldehyde | 5 | 98 | >99:1 |
| 4-Nitrobenzaldehyde (B150856) | 2 | 99 | >99:1 |
| 4-Methoxybenzaldehyde | 15 | 95 | >99:1 |
| 2-Chlorobenzaldehyde | 5 | 98 | >99:1 |
Organocatalyst Development for Efficient (Z)-Oxime Production
The formation of oximes from aldehydes is often slow, particularly at neutral pH, which has spurred the development of organocatalysts to accelerate the reaction. nih.gov Aniline has been traditionally used as a catalyst for this transformation, but its efficiency can be low, and it presents toxicity concerns. researchgate.net Recent research has focused on developing more effective and benign organocatalysts.
A significant advancement has been the discovery that simple, water-soluble molecules like anthranilic acids and other aminobenzoic acids are superior catalysts for oxime formation compared to aniline. nih.gov These catalysts operate via nucleophilic catalysis, involving the formation of a catalyst-imine intermediate, which allows for rapid reaction rates even at low reactant concentrations. nih.gov At a neutral pH of 7.4, catalysts such as 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid have been shown to enhance reaction rates by one to two orders of magnitude over the aniline-catalyzed reaction. nih.gov The ortho-carboxylate group in anthranilate catalysts is believed to assist in intramolecular proton transfer, contributing to their high efficiency. nih.gov
Further exploration of catalyst scaffolds has identified 2-aminophenols and 2-(aminomethyl)benzimidazoles as two new classes of highly active organocatalysts for hydrazone and oxime formation in water at neutral pH. researchgate.netacs.org Kinetic studies revealed that these catalysts can provide rate enhancements up to seven times greater than that of aniline. researchgate.net Specifically, 2-(aminomethyl)benzimidazole was found to be effective in catalyzing the oxime formation between 4-nitrobenzaldehyde and 2-(dimethylamino)ethoxyamine, yielding a 5.2-fold rate enhancement, which was more than double the rate achieved with aniline catalysis. acs.org These findings establish that organocatalysts without the need for co-solvents can significantly improve the efficiency of oximation, suggesting their utility in biological applications where mild, aqueous conditions are required. acs.org
Table 2: Comparison of Organocatalyst Efficiency in Oximation Reactions nih.govacs.orgThis table presents the relative rate enhancements provided by various organocatalysts for oxime formation at neutral pH compared to the uncatalyzed or aniline-catalyzed reaction.
| Catalyst | Reaction System | Fold Rate Enhancement | Reference pH |
|---|---|---|---|
| Aniline | 4-Nitrobenzaldehyde + Phenylhydrazine | 2.2 | 7.4 |
| 5-Methoxyanthranilic acid | NBD Hydrazine + 4-Nitrobenzaldehyde | >6 (vs. aniline) | 7.4 |
| 3,5-Diaminobenzoic acid | NBD Hydrazine + Benzaldehyde | > Aniline | 7.4 |
| 2-Amino-4-nitrophenol | Benzaldehyde + Phenylhydrazine | 4.8 | 7.4 |
| 2-(Aminomethyl)benzimidazole | 4-Nitrobenzaldehyde + 2-(Dimethylamino)ethoxyamine | 5.2 | 7.4 |
Chemo- and Regioselective Synthesis Involving Aldehyde Precursors
The synthesis of (Z)-benzaldehyde oxime from benzaldehyde and hydroxylamine is a foundational reaction that can be guided towards high chemo- and regioselectivity through careful selection of reaction conditions. ontosight.aiwikipedia.org The condensation reaction between an aldehyde and hydroxylamine can produce both (E) and (Z) isomers, and achieving selectivity for the desired (Z)-isomer is a key synthetic goal. thieme-connect.com
One practical method for achieving high (Z)-selectivity involves the use of potassium carbonate (K₂CO₃) in methanol. researchgate.net This system selectively converts a range of aldehydes to their corresponding (Z)-oximes in good to excellent yields. researchgate.net For benzaldehyde, this method resulted in a 92% yield with a favorable (Z)-isomer ratio (85:15). researchgate.net The reaction is typically rapid, often completing within minutes at room temperature. researchgate.net The success of this method is attributed to the in situ generation of potassium methoxide, which frees the hydroxylamine nucleophile from its hydrochloride salt. researchgate.net
Interestingly, highly efficient and selective synthesis of aryl oximes can also be achieved under catalyst-free conditions by using mineral water as the reaction medium. ias.ac.in This environmentally benign approach leverages the unique composition of mineral water to facilitate the reaction. For example, the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in mineral water at room temperature afforded the corresponding oxime in 99% yield within 10 minutes. ias.ac.in This suggests that the dissolved minerals may play a catalytic role, promoting high reaction efficiency and selectivity without the need for traditional acid or base catalysts. ias.ac.in The standard synthesis of benzaldehyde oxime in methanol with a base at room temperature is also known to favor the (Z)-isomer, yielding 82% (Z)-benzaldehyde oxime and 9% of the (E)-isomer. wikipedia.org
Table 3: Selective Synthesis of Aryl Oximes from Aldehyde Precursors researchgate.netias.ac.inThis table highlights different methods for the selective synthesis of oximes from various benzaldehyde derivatives, emphasizing yield and isomer selectivity where reported.
| Aldehyde Precursor | Reaction Conditions | Time | Yield (%) | Isomer Ratio (Z:E) |
|---|---|---|---|---|
| Benzaldehyde | NH₂OH·HCl, K₂CO₃, Methanol, RT | 10 min | 92 | 85:15 |
| 4-Nitrobenzaldehyde | NH₂OH·HCl, Mineral Water, RT | 10 min | 99 | Not Specified |
| 4-Chlorobenzaldehyde | NH₂OH·HCl, K₂CO₃, Methanol, RT | 10 min | 95 | 88:12 |
| 4-Hydroxybenzaldehyde | NH₂OH·HCl, Mineral Water, RT | 10 min | 80 | Not Specified |
Compound Index
Mechanistic Elucidation and Kinetic Investigations of Z Benzaldehyde Oxime Reactivity
Photoinduced Reaction Mechanisms
The photoinduced reactions of (Z)-benzaldehyde oxime involve complex mechanisms that are highly dependent on the reaction conditions, particularly the presence of photosensitizers and the oxidation potential of the oxime. nih.govacs.org These reactions can proceed through either electron-transfer pathways, leading to radical intermediates, or through hydrogen atom transfer processes. nih.govacs.org
Electron-Transfer Pathways and Radical Intermediates
Under photoinduced electron transfer (PET) conditions, (Z)-benzaldehyde oxime can react via an electron-transfer mechanism, especially when the free energy for electron transfer is favorable. nih.govresearchgate.net This is typically observed when the oxidation potential of the oxime is below 2.0 V. nih.govacs.orgresearchgate.net The process is often initiated by a photosensitizer, such as triplet chloranil (B122849) (³CA), which, in its excited state, accepts an electron from the oxime. nih.govacs.orgresearchgate.net
This electron transfer results in the formation of the oxime radical cation and the sensitizer (B1316253) radical anion. researchgate.net For instance, nanosecond laser flash photolysis studies have confirmed the formation of the chloranil radical anion in such reactions. researchgate.net The initially formed oxime radical cation is a key intermediate that can undergo further reactions. researchgate.netnih.gov One significant pathway for this intermediate is a subsequent proton transfer, leading to the formation of an iminoxyl radical. nih.govacs.org This sequence is referred to as an electron transfer-proton transfer (ET-PT) mechanism. nih.govacs.org
The iminoxyl radical is a crucial intermediate in the pathway that leads to the formation of benzaldehyde (B42025). nih.govacs.org Another possible fate of the radical cation is a cyclization reaction, as seen in the case of 2′-arylbenzaldehyde oxime ethers, which can form phenanthridines upon irradiation in the presence of 9,10-dicyanoanthracene (B74266) (DCA). nih.gov This process is initiated by electron transfer to the excited sensitizer, followed by a nucleophilic attack of the aryl ring onto the nitrogen of the oxime ether radical cation. nih.gov
Furthermore, the formation of nitriles can also occur through an electron-transfer pathway, which involves the generation of an iminoyl radical intermediate through an ET-PT sequence. nih.gov
Hydrogen Atom Transfer Processes in Photochemical Transformations
When the oxidation potential of substituted benzaldehyde oximes is greater than 2.0 V, the quenching of the triplet sensitizer occurs at rates that are independent of the substituent and the oxidation potential. nih.govacs.org Under these conditions, a hydrogen atom transfer (HAT) mechanism is considered more likely. nih.govacs.org This is because the reaction rate becomes dependent on the O-H bond strength, which is nearly identical for all oximes in the series. nih.govacs.org
In the HAT pathway, the excited sensitizer directly abstracts a hydrogen atom from the oxime's hydroxyl group. nih.gov This process also leads to the formation of an iminoxyl radical, which is the key intermediate for the formation of the corresponding aldehyde. nih.govacs.org
Direct hydrogen atom abstraction can also lead to the formation of an iminoyl radical, which is the precursor to nitrile products. nih.gov Experimental evidence, such as a break in the linearity in the plot of quenching rates against the oxidation potential, suggests a change in mechanism from electron transfer to hydrogen atom transfer as the oxidation potential increases. nih.govresearchgate.net The formation of nitrile is favored when electron-accepting substituents are present on the benzene (B151609) ring or when the hydroxyl hydrogen is not available for abstraction, for example, due to strong intramolecular hydrogen bonding. nih.gov
| Condition | Primary Mechanism | Key Intermediate(s) | Major Product(s) | Citation |
| Low Oxidation Potential (<2.0 V) | Electron Transfer-Proton Transfer (ET-PT) | Oxime Radical Cation, Iminoxyl Radical | Benzaldehyde | nih.govacs.org |
| High Oxidation Potential (>2.0 V) | Hydrogen Atom Transfer (HAT) | Iminoxyl Radical, Iminoyl Radical | Benzaldehyde, Benzonitrile (B105546) | nih.govacs.org |
| Electron-Accepting Substituents | Hydrogen Atom Transfer (HAT) | Iminoyl Radical | Benzonitrile | nih.gov |
| Unavailable Hydroxyl Hydrogen | Hydrogen Atom Transfer (HAT) | Iminoyl Radical | Benzonitrile | nih.gov |
Electrochemical Behavior and Redox Mechanisms
The electrochemical behavior of (Z)-benzaldehyde oxime involves both reduction and oxidation processes, leading to a variety of products through distinct mechanistic pathways.
Cathodic Reduction Pathways and Electrogenerated Bases
The cathodic reduction of aromatic oximes, including benzaldehyde oxime, is a complex process that occurs in aqueous solutions via a four-electron process. nih.gov The species that is reduced is a diprotonated form of the oxime, which is generated near the electrode surface. nih.gov This diprotonation facilitates the reduction by creating a good leaving group (H₂O) and placing a positive charge on the azomethine nitrogen. nih.gov The reduction is initiated by the cleavage of the N-O bond. nih.gov
In the pH range of 2-5, the oxime exists predominantly in a monoprotonated form, which is then reduced. nih.gov The formation of imines as reduction intermediates has been demonstrated by the observation of two separate two-electron waves in acidic media for some oximes. nih.gov The reduction potential of the oxime to the primary amine is approximately -1.1 V (vs. SCE). mdma.ch However, the complete reduction to the amine can be hindered by competing hydrogen evolution at the cathode. mdma.ch The use of specific catalysts, such as a ZrCl₄/nano Fe₃O₄ system with NaBH₃CN, can efficiently reduce benzaldehyde oxime to benzylamine (B48309). researchgate.net
Electrogenerated bases can also play a role in the reactivity of oximes, although this is more extensively studied in the context of other electrochemical transformations.
Anodic Oxidation Events and Radical Cation Formation
The anodic oxidation of benzaldehyde oxime has been investigated, showing that it can be converted to benzaldehyde in high yields. researchgate.net The process can be optimized by controlling parameters such as temperature and the supporting electrolyte. abechem.com For instance, in a biphasic medium, the yield of benzaldehyde increased with temperature up to 40 °C. abechem.com
Cyclic voltammetry studies of (E)-benzaldehyde oxime reveal three distinct irreversible single-electron oxidation events. chemrxiv.org The formation of a radical cation is a key step in the anodic oxidation process. chemrxiv.orgd-nb.info In the presence of a chloride mediator, the oxidation of the oxime can lead to the formation of a benzaldoxime (B1666162) radical-cation. d-nb.info This intermediate can then dimerize and recombine to form benzaldehyde. d-nb.info Under high current density, a direct two-electron proton-coupled electron transfer (PCET) is favored, which can directly generate a nitrile oxide. d-nb.info The oxidation potentials of substituted benzaldehyde oximes show a linear relationship with Hammett constants, indicating the influence of substituents on the ease of oxidation. jlu.edu.cn
| Electrode | Process | Key Intermediate(s) | Primary Product(s) | Citation |
| Cathode | Reduction | Diprotonated Oxime, Imine | Benzylamine, Imine | nih.govmdma.ch |
| Anode | Oxidation | Radical Cation, Nitrile Oxide | Benzaldehyde, Benzonitrile | researchgate.netd-nb.info |
Thermal and Catalyzed Rearrangement Reactions
(Z)-Benzaldehyde oxime can undergo thermal and catalyzed rearrangement reactions, most notably the Beckmann rearrangement, to yield primary amides. wikipedia.orgchemicalbook.com This rearrangement is a significant transformation in organic synthesis. researchgate.net
The Beckmann rearrangement of an aldoxime like benzaldehyde oxime typically requires an acid catalyst and heat. masterorganicchemistry.com The mechanism involves the conversion of the hydroxyl group of the oxime into a good leaving group, followed by the migration of the aryl group to the nitrogen atom, which breaks the N-O bond. masterorganicchemistry.com This results in the formation of a nitrilium ion, which is then hydrolyzed to the corresponding amide, in this case, benzamide. researchgate.net
Various catalysts have been employed to facilitate this rearrangement. Nickel salts have been shown to catalyze the conversion of benzaldehyde oxime to benzamide. wikipedia.orgchemicalbook.com Palladium(II) complexes containing a phosphino-oxime ligand are also effective catalysts for this transformation, with reactions often carried out in water at elevated temperatures. acs.org Ruthenium catalysts, such as the bis(allyl)-ruthenium(IV) complex, have been used to promote the rearrangement in environmentally friendly media like a water/glycerol mixture under thermal or microwave heating. acs.org Microwave irradiation has been shown to significantly increase the efficiency of the ruthenium-catalyzed rearrangement. acs.org
Studies on the thermal hazards of benzaldehyde oxime indicate that it undergoes rapid decomposition in the liquid phase, releasing a significant amount of heat. researchgate.net The decomposition starts at a relatively low temperature, and the kinetics can be described by an autocatalytic model. researchgate.net
| Reaction Type | Catalyst/Conditions | Product | Citation |
| Beckmann Rearrangement | Acid, Heat | Benzamide | masterorganicchemistry.com |
| Catalytic Rearrangement | Nickel Salts | Benzamide | wikipedia.orgchemicalbook.com |
| Catalytic Rearrangement | Palladium(II) Complexes | Benzamide | acs.org |
| Catalytic Rearrangement | Ruthenium(IV) Complex, Thermal/Microwave | Benzamide | acs.org |
| Thermal Decomposition | Heat | Decomposition Products | researchgate.net |
Beckmann Rearrangement Kinetics and Catalytic Enhancements
The Beckmann rearrangement of benzaldehyde oxime, which converts the oxime into benzamide, is a pivotal reaction in organic synthesis. wikipedia.org This transformation is typically catalyzed by acids or metal salts. researchgate.net The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group. Subsequent heating facilitates a migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide. masterorganicchemistry.com
Various catalysts have been developed to enhance the efficiency and mildness of the Beckmann rearrangement. Nickel salts and photocatalysts like BODIPY have proven effective in catalyzing the rearrangement of benzaldehyde oxime to benzamide, with yields of up to 91% under photocatalytic conditions. chemicalbook.com The use of catalysts such as nano SiO2/H2SO4 has also been explored to optimize reaction conditions. researchgate.net The development of greener catalysts aims to move away from hazardous reagents like strong acids, which often require high temperatures and can produce significant waste. researchgate.net
The kinetics of the Beckmann rearrangement are influenced by the stability of the oxime isomers and the reaction conditions. The rearrangement is envisioned to proceed through the migration of the alkyl substituent "trans" to the nitrogen, coupled with the simultaneous cleavage of the N-O bond to expel water, thus avoiding the formation of a free nitrene. organic-chemistry.org
Table 1: Catalysts for Beckmann Rearrangement of Benzaldehyde Oxime
| Catalyst | Conditions | Product | Yield (%) | Reference |
| Nickel Salts | Heat | Benzamide | - | |
| BODIPY (photocatalyst) | Visible Light | Benzamide | up to 91 | chemicalbook.com |
| Nano SiO2/H2SO4 | Microwave (600W) / Heat (70-80°C) | Benzamide/Benzaldehyde | Varies | researchgate.net |
| Triphosphazene | - | Lactams (from ketoximes) | - | organic-chemistry.org |
| Iodine | Mild, neutral | Amides (from ketoximes) | - | organic-chemistry.org |
Other Thermally Induced Skeletal Rearrangements
Beyond the Beckmann rearrangement, (Z)-benzaldehyde oxime can undergo other thermally induced rearrangements. Thermal decomposition studies have shown that benzaldehyde oxime is a self-reactive substance with a low initial decomposition temperature, indicating a potential for thermal runaway. researchgate.net At elevated temperatures, O-phenyl oxime ethers undergo clean N-O bond homolysis to yield iminyl and phenoxyl radicals. acs.org These reactive intermediates can then participate in various subsequent reactions, leading to a diversity of heterocyclic products. acs.org
Nucleophilic Addition and Elimination Reaction Dynamics
The carbon-nitrogen double bond of (Z)-benzaldehyde oxime is susceptible to nucleophilic attack. The reactivity in these reactions is governed by the formation and subsequent fate of tetrahedral intermediates.
Formation and Dehydration of Tetrahedral Intermediates
The formation of oximes from aldehydes and hydroxylamine (B1172632) proceeds through a two-step process involving the nucleophilic addition of the amine to the carbonyl group to form a tetrahedral intermediate, followed by the dehydration of this carbinolamine. researchgate.net In the reverse reaction, the hydrolysis of oximes, and in related reactions like isomerization, a common tetrahedral intermediate is also involved. researchgate.net
The mechanism for oxime formation in aqueous solution can involve the formation of a zwitterionic tetrahedral intermediate (T±), its diffusion-controlled protonation, and subsequent acid-catalyzed dehydration of the neutral tetrahedral intermediate. researchgate.netresearchgate.net The rate-determining step can vary with reaction conditions. For instance, in the formation of oximes and hydrazones, the acid-catalyzed dehydration of the tetrahedral intermediate is often rate-determining in the pH range of approximately 3 to 7. nih.gov The attack of the nucleophile becomes rate-limiting at more acidic pH values (typically below pH 3). nih.gov
Table 2: Key Steps in Oxime Formation/Hydrolysis
| Step | Description | Kinetic Significance | Reference |
| 1 | Nucleophilic attack on carbonyl/protonated oxime | Can be rate-limiting at low pH | researchgate.netnih.gov |
| 2 | Formation of tetrahedral intermediate (T± or T0) | Common intermediate for multiple pathways | researchgate.net |
| 3 | Proton transfer | Often diffusion-controlled | researchgate.netresearchgate.net |
| 4 | Dehydration of tetrahedral intermediate | Often rate-limiting in mid-pH range | nih.govoup.com |
Concerted vs. Stepwise Elimination Pathways
Elimination reactions of benzaldehyde oxime derivatives, particularly O-benzoyloximes, to form nitriles have been studied to understand the transition state structures. scilit.com These reactions can proceed through different mechanisms, such as E2 or E1cb, depending on the substrate, base, and solvent. arkat-usa.orgacs.org
For elimination reactions of (E)- and (Z)-benzaldehyde O-benzoyloximes, studies have revealed that the anti-elimination from the (Z)-isomer is significantly faster than the syn-elimination from the (E)-isomer. arkat-usa.org This rate difference is attributed to both the ground-state steric strain in the (Z)-isomer and a more favorable transition state for anti-elimination. arkat-usa.org The transition states for syn- and anti-eliminations forming nitriles show distinct characteristics, with the anti-elimination proceeding through a transition state with less carbanionic character. arkat-usa.org
The mechanism can shift from E2 to (E1cb)irr (irreversible E1cb) by changing the reaction conditions, for example, by using a more protic solvent system. acs.org This change is evidenced by kinetic data, including Brønsted β and βlg values, which provide insight into the degree of bond cleavage in the transition state. acs.org
Influence of Substituent Effects and Solvent Environment on Reaction Kinetics
The kinetics of reactions involving (Z)-benzaldehyde oxime are sensitive to both the electronic nature of substituents on the benzene ring and the properties of the solvent.
Hammett Analysis and Electronic Perturbations
Hammett analysis is a powerful tool for elucidating reaction mechanisms by quantifying the effect of substituents on reaction rates. researchgate.netscience.gov For reactions involving benzaldehyde derivatives, a positive ρ value in a Hammett plot indicates that electron-withdrawing groups accelerate the reaction by stabilizing a negative charge that develops in the transition state, while a negative ρ value signifies that electron-donating groups are rate-enhancing due to the development of a positive charge. researchgate.netacs.org
In the context of nitrile-forming eliminations from substituted syn-benzaldoxime arenesulfonates, a Hammett plot yielded a ρ value of -0.77, suggesting a small positive charge development in the conjugated system during the transition state. cdnsciencepub.com Conversely, base-induced eliminations showed a positive ρ value of +0.44. cdnsciencepub.com The reaction of substituted benzaldehyde oximes with semicarbazide (B1199961) is acid-catalyzed and correlates with a Hammett ρ-value of -1.7. researchgate.net These studies highlight how electronic perturbations by substituents can significantly influence the reaction pathway and rate. However, in some radical reactions, no simple correlation with Hammett σ values is found, indicating more complex electronic effects are at play. researchgate.net
Table 3: Hammett ρ Values for Reactions of Benzaldehyde Derivatives
| Reaction | ρ Value | Interpretation | Reference |
| Elimination from syn-benzaldoxime arenesulfonates | -0.77 | Small positive charge development in transition state | cdnsciencepub.com |
| Base-induced elimination from syn-benzaldoxime arenesulfonates | +0.44 | Negative charge development in transition state | cdnsciencepub.com |
| Reaction of benzaldehyde oximes with semicarbazide | -1.7 | Positive charge development in transition state | researchgate.net |
| Condensation of benzaldehydes with Meldrum's acid | +1.226 | Negative charge development in transition state | researchgate.net |
Solvation Effects on Reaction Rates and Stereochemical Outcome
The solvent environment plays a critical role in dictating the reactivity and stereochemical pathways of reactions involving (Z)-Benzaldehyde oxime and its derivatives. The polarity, nucleophilicity, and protic or aprotic nature of the solvent can significantly influence reaction rates and the stereochemical integrity of products by stabilizing or destabilizing reactants, transition states, and intermediates.
Research into the base-promoted nitrile-forming elimination reactions of (Z)-Benzaldehyde O-benzoyloxime highlights the profound effect of the solvent and base system on reaction kinetics. In these reactions, the (Z)-isomer undergoes anti-elimination. The rate of this anti-elimination from the (Z)-isomer is dramatically faster—by a factor of approximately 36,000—than the syn-elimination from the corresponding (E)-isomer when the reaction is promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) (MeCN). arkat-usa.org This significant rate difference is attributed to the inherent steric strain in the (Z)-isomer and a more advanced degree of triple bond formation in the anti-transition state. arkat-usa.org
The choice of solvent can also determine the stereochemical outcome of the reaction. For instance, in the uranium(VI)-mediated synthesis of oximate ligands, the configuration of the resulting benzaldoximate complex is dependent on the reaction medium. When the reaction is performed in dimethyl sulfoxide (B87167) (Me₂SO), the (E)-benzaldoximate is formed. acs.org However, conducting the reaction in neat benzaldehyde as the solvent leads to the formation of the (Z)-configured benzaldoximate. acs.org This demonstrates a clear solvation effect on the stereochemical course of the reaction, likely due to different coordination and stabilization of intermediates by the respective solvents.
Computational studies on the oxime-nitrone tautomerism of (Z)-Benzaldehyde oxime also suggest that solvation effects can favor the isomerization towards the nitrone form. rsc.org This tautomerism is a crucial aspect of reactivity, particularly in cycloaddition reactions. For intramolecular reactions, (Z)-isomers often exhibit a preference to react via the tautomeric nitrone, a pathway that is influenced by the solvent's ability to facilitate the necessary proton shift. rsc.org Furthermore, studies have shown that oxime isomerization can be more facile in protic solvents like water, indicating that the solvent can mediate the interconversion between (Z) and (E) isomers. maynoothuniversity.ie
In reactions involving nucleophilic solvents, the solvent can directly participate in the reaction, altering the product distribution. For example, studies on related aldoxime ethers in methanol (B129727) (MeOH) showed clean second-order kinetics where the solvent acts as a nucleophile. researchgate.net Under these conditions, no nitrile product was formed, indicating that the nucleophilic solvent intercepts intermediates and diverts the reaction away from the elimination pathway. researchgate.net The general observation that reactions in polar solvents tend to be faster is due to their ability to stabilize charged intermediates and transition states that are common in oxime reactions. mdpi.com
The following table summarizes the effect of different solvent systems on the rate constants for the elimination reaction of (Z)-Benzaldehyde O-benzoyloxime.
Table 1: Second-Order Rate Constants for the Elimination Reaction of (Z)-Benzaldehyde O-benzoyloxime with DBU in MeCN
| β-Aryl Substituent | k (M⁻¹s⁻¹) |
|---|---|
| p-OCH₃ | 16.5 |
| p-CH₃ | 21.6 |
| H | 40.2 |
| p-Cl | 128 |
| p-NO₂ | 2890 |
Data sourced from ARKIVOC, 2010, (vii), 118-137. arkat-usa.org
Kinetic Isotope Effect Studies for Rate-Limiting Step Identification
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-limiting step. This is achieved by measuring the change in reaction rate when an atom at a specific position in the reactant is replaced by one of its heavier isotopes. For reactions of (Z)-Benzaldehyde oxime, KIE studies have been instrumental in understanding the nature of the transition states.
In the context of elimination reactions, a primary KIE is expected if the C-H bond is broken in the rate-determining step. For the conversion of meta- and para-substituted benzaldoxime arenesulfonates to the corresponding nitriles in aqueous alcohol, a significant primary kinetic isotope effect of kH/kD = 4.51 was observed. cdnsciencepub.com This large KIE value indicates that the abstraction of the aldehydic proton is involved in the rate-limiting step of the reaction, supporting a concerted cis-elimination mechanism where the C-H bond is considerably stretched in the transition state. cdnsciencepub.com
Similarly, investigations into the base-promoted nitrile-forming eliminations of (Z)-Benzaldehyde O-benzoyloximes have utilized KIEs to probe the transition state structure. The magnitude of the kH/kD value provides insight into the extent of proton transfer from the carbon to the base at the transition state.
The table below presents the kinetic isotope effects for the elimination reaction of (Z)-Benzaldehyde O-benzoyloximes promoted by DBU in acetonitrile.
Table 2: Kinetic Isotope Effects for the DBU-Promoted Elimination of (Z)-ArC(H)=N-OBz in MeCN
| β-Aryl Substituent (Ar) | kH/kD |
|---|---|
| p-OCH₃ | 5.3 |
| p-CH₃ | 5.0 |
| H | 4.6 |
| p-Cl | 3.7 |
| p-NO₂ | 2.5 |
Data sourced from ARKIVOC, 2010, (vii), 118-137. arkat-usa.org
The data show that the magnitude of the KIE decreases as the electron-withdrawing ability of the β-aryl substituent increases. This trend suggests a shift in the transition state structure. For substituents that are more electron-withdrawing (like p-NO₂), the transition state becomes more "product-like" with less C-H bond cleavage, resulting in a smaller KIE. Conversely, electron-donating groups lead to a more "reactant-like" transition state with more significant C-H bond breaking in the rate-limiting step, hence a larger KIE. arkat-usa.org
In contrast, some reactions involving benzaldehyde oxime derivatives show negligible KIEs. For example, in an electrochemical synthesis of isoxazolines from (E)-benzaldehyde oxime, a small normal KIE of 1.0 – 1.5 was measured. chemrxiv.org This suggests that the C-H bond cleavage is not part of the rate-determining step in that particular transformation. chemrxiv.org While this study was on the (E)-isomer, it underscores the importance of KIEs in distinguishing between different mechanistic pathways available to oxime derivatives under various reaction conditions. The presence or absence of a significant KIE provides definitive evidence for whether C-H bond breaking is a kinetically significant event. baranlab.org
Advanced Spectroscopic Characterization and Structural Analysis of Z Benzaldehyde Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the stereochemical assignment of benzaldehyde (B42025) oxime isomers. The chemical shifts of the carbon and proton nuclei in the immediate vicinity of the C=N double bond are highly sensitive to the orientation of the hydroxyl group.
The distinction between the (Z) and (E) isomers of benzaldehyde oxime is readily achieved by analyzing their ¹H and ¹³C NMR spectra. In the (Z)-isomer, the hydroxyl group is oriented on the same side as the methine proton (HC=N). This proximity influences the electronic environment and, consequently, the chemical shifts.
For (Z)-benzaldehyde oxime, the methine proton (HC=N) typically resonates at a higher frequency (further downfield) compared to the corresponding proton in the (E)-isomer. researchgate.net Conversely, the imino carbon (C=N) in the ¹³C NMR spectrum of the (Z)-isomer appears at a lower frequency (further upfield) than in the (E)-isomer. researchgate.net This opposing trend in chemical shifts for the key proton and carbon serves as a reliable diagnostic tool for stereochemical assignment. researchgate.net
A reported ¹H NMR spectrum for (Z)-benzaldehyde oxime in deuterated chloroform (B151607) (CDCl₃) shows the characteristic methine proton as a singlet around 8.19 ppm. rsc.org The aromatic protons appear as a multiplet between 7.39 and 7.60 ppm. rsc.org
| Nucleus | (Z)-Benzaldehyde Oxime Chemical Shift (δ, ppm) | Key Diagnostic Feature for Stereochemical Assignment |
| ¹H (HC=N) | ~8.19 (in CDCl₃) rsc.org | Resonates at a lower field (higher ppm) compared to the (E)-isomer. researchgate.net |
| ¹³C (C=N) | No specific value found in search results. | Resonates at a higher field (lower ppm) compared to the (E)-isomer. researchgate.net |
| ¹H (Aromatic) | ~7.39 - 7.60 (in CDCl₃) rsc.org | Multiplet signal for the phenyl group protons. |
While ¹H and ¹³C NMR are primary tools for stereochemical assignment, advanced techniques can probe the molecule's conformation and dynamic behavior. The conformation of (Z)-benzaldehyde oxime is primarily defined by the dihedral angle between the phenyl ring and the C=N-OH plane.
Computational studies using Density Functional Theory (DFT) are frequently employed to predict the most stable conformers and to complement experimental data. tandfonline.comresearchgate.net These calculations help in understanding the energetic barriers to rotation around the C-C single bond. For aromatic oximes, a planar or near-planar conformation is often the most stable due to the favorable conjugation between the π-systems of the aromatic ring and the oxime group. researchgate.net
Techniques like the Nuclear Overhauser Effect (NOE) spectroscopy could theoretically be used to confirm the (Z)-configuration by detecting through-space interactions between the methine proton (HC=N) and the ortho-protons of the phenyl ring. The absence of a significant NOE between the methine proton and the oxime hydroxyl proton would further support the (Z) assignment. Variable-temperature (VT) NMR studies could also provide insight into the rotational dynamics around the C-C bond, potentially revealing information about the energy barrier between different conformations.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the characteristic motions of atoms within a molecule, providing a molecular fingerprint that is sensitive to both functional groups and conformation.
The IR and Raman spectra of (Z)-benzaldehyde oxime exhibit several characteristic bands corresponding to specific vibrational modes. The precise position of the O-H stretching vibration is particularly sensitive to hydrogen bonding. niscpr.res.in In the solid state, oximes typically form strong intermolecular hydrogen bonds (O-H···N), leading to a broad and shifted O-H band compared to the sharp band of a "free" hydroxyl group in a dilute solution. acs.org
Key vibrational modes for (Z)-benzaldehyde oxime include:
O-H Stretch (νO-H): A broad band typically observed around 3388 cm⁻¹ in the IR spectrum, characteristic of a hydrogen-bonded hydroxyl group. researchgate.net In Z-oximes, this band may appear near 3250 cm⁻¹. niscpr.res.in
C-H Stretch (νC-H): Aromatic C-H stretches appear above 3000 cm⁻¹, while the aldehydic C-H stretch is found in the 2700-2900 cm⁻¹ region. researchgate.net
C=N Stretch (νC=N): The carbon-nitrogen double bond stretch is an important characteristic band for oximes, often appearing in the 1600-1700 cm⁻¹ range. A band at 1692 cm⁻¹ has been reported in the IR spectrum of (Z)-benzaldehyde oxime. researchgate.net
N-O Stretch (νN-O): The nitrogen-oxygen single bond stretch is typically found in the 900-960 cm⁻¹ region. rsc.org
| Vibrational Mode | Reported Frequency (cm⁻¹) | Spectroscopic Method |
| O-H Stretch | 3388 researchgate.net | IR |
| C-H Stretch (Aldehydic) | 2896, 2771 researchgate.net | IR |
| C=N Stretch | 1692 researchgate.net | IR |
| N-O Stretch | ~953 (Reference from (E)-isomer) rsc.org | IR |
The vibrational spectrum serves as a conformational fingerprint. The planarity of the molecule, involving conjugation between the phenyl ring and the oxime moiety, influences the positions and intensities of the C=C and C=N stretching modes. Theoretical calculations (DFT) are instrumental in this regard; by calculating the vibrational frequencies for different possible conformations (e.g., planar vs. twisted), a theoretical spectrum can be generated. tandfonline.comresearchgate.net Comparing this calculated spectrum with the experimental IR and Raman data allows for the assignment of the observed bands and confirmation of the molecule's preferred conformation in the solid state or in solution. researchgate.net Deviations from planarity would disrupt conjugation, leading to predictable shifts in the vibrational frequencies of the associated bonds. The strong hydrogen bonding present in the crystalline state also significantly influences the spectrum, particularly the O-H stretching and bending modes, making the vibrational data a sensitive probe of the intermolecular interactions in the solid phase. acs.org
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For (Z)-benzaldehyde oxime, the spectrum is dominated by absorptions arising from π→π* transitions within the conjugated system formed by the benzene (B151609) ring and the C=N double bond.
| Compound | Reported λmax (nm) | Assignment |
| Benzaldehyde, oxime, (Z)- | No specific data found in search results. | Expected to show strong π→π* transitions related to the conjugated phenyl-imine system. |
| 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime (for reference) | 280, 350, 430 malayajournal.org | π→π* malayajournal.org |
Analysis of Electronic Transitions and Absorption Maxima
The electronic absorption spectrum of oximes is characterized by specific transitions associated with the chromophoric C=N group and the phenyl ring. In (Z)-Benzaldehyde oxime, two primary types of electronic transitions are observed: π→π* and n→π*.
The π→π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene ring and the C=N double bond. These transitions are generally observed in the range of 250–290 nm. asianpubs.org For instance, a related compound, 2-(Trifluoromethyl)benzaldehyde oxime, displays an absorption maximum at 255 nm in ethanol (B145695), indicative of such a transition.
The n→π* transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital of the azomethine group. asianpubs.org These transitions are characteristically of lower intensity compared to π→π* transitions and are found at longer wavelengths, typically in the 370-480 nm range for oximes. asianpubs.org The precise wavelengths are influenced by the molecular geometry and electronic environment.
Table 1: Typical Electronic Transitions in Benzaldehyde Oxime Derivatives
| Transition Type | Typical Wavelength Range (nm) | Associated Moiety |
|---|---|---|
| π→π* | 250 - 290 | Phenyl Ring & C=N |
Solvatochromic Effects on UV-Vis Spectra
Solvatochromism describes the shift in the position of absorption bands in response to a change in the polarity of the solvent. This phenomenon is a powerful tool for studying the electronic structure of molecules in their ground and excited states. While specific solvatochromic data for (Z)-Benzaldehyde oxime is not extensively detailed in the literature, the general principles observed for similar donor-acceptor molecules can be applied.
Molecules with intramolecular charge transfer (ICT) character often exhibit significant solvatochromism. researchgate.net An increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state. nih.gov This differential stabilization leads to a reduction in the energy gap between the ground and excited states, resulting in a bathochromic (red) shift of the absorption maximum. rsc.org Conversely, in some cases, particularly involving n→π* transitions, a hypsochromic (blue) shift may be observed in polar, protic solvents due to hydrogen bonding interactions with the solute. rsc.org The analysis of these shifts, often using models like the Lippert-Mataga and McRae equations, can provide quantitative information about the change in the dipole moment of the molecule upon electronic excitation. researchgate.net
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of (Z)-Benzaldehyde oxime by analyzing its fragmentation patterns under ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental formula of a compound. For (Z)-Benzaldehyde oxime, the molecular formula is C₇H₇NO. nist.gov HRMS confirms this composition by measuring the exact mass, distinguishing it from other compounds with the same nominal mass. The use of HRMS has been reported for the characterization of various oxime derivatives. rsc.orgrsc.orgrsc.org
Table 2: HRMS Data for (Z)-Benzaldehyde Oxime
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₇NO | nist.gov |
| Molecular Weight | 121.1366 g/mol | nist.gov |
Electron Ionization (EI) and Electrospray Ionization (ESI) Studies
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are used to study benzaldehyde oxime and its derivatives, each providing different types of structural information. rsc.orgnih.gov
Electron Ionization (EI): EI is a hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The mass spectrum of benzaldehyde oxime under EI conditions would be expected to show a molecular ion peak [M]⁺ at m/z = 121. Key fragmentation pathways for the parent compound, benzaldehyde, include the loss of a hydrogen radical to form the stable benzoyl cation at m/z = 105, and the loss of the entire formyl group to yield the phenyl cation at m/z = 77. docbrown.info For benzaldehyde oxime, analogous fragmentation would be expected. The fragmentation of oximes can also proceed through pathways like the McLafferty rearrangement, although this is reported to be less pronounced for (Z)-isomers compared to (E)-isomers. nih.gov
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. nih.govresearchgate.net This is useful for confirming the molecular weight. For (Z)-Benzaldehyde oxime, the [M+H]⁺ ion would be observed at m/z = 122. ESI-MS is particularly valuable for analyzing samples in solution and for studying non-covalent interactions. nih.gov
X-ray Diffraction Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
Bond Lengths and Angles: The bond lengths and angles within the phenyl ring are largely standard. The key parameters are those of the oxime group and its connection to the ring. In related structures, the C=N double bond length is typically around 1.28 Å, and the N-O bond length is approximately 1.41 Å. uu.nl The bond angles around the sp²-hybridized carbon of the C=N group are expected to be approximately 120°.
Torsional Angles: The conformation of the molecule is described by the torsional (dihedral) angles. A key angle is the one describing the rotation of the oxime group relative to the phenyl ring (C_aryl-C_aryl-C=N). For a related (Z)-isomer, this torsional angle has been calculated to be approximately 27.5°, indicating that the oxime group is twisted out of the plane of the phenyl ring, likely due to steric hindrance. rsc.org In contrast, (E)-isomers often exhibit larger torsional angles. rsc.org
Table 3: Representative Structural Parameters for Benzaldehyde Oxime Derivatives
| Parameter | Typical Value | Description |
|---|---|---|
| C=N Bond Length | ~1.28 Å | Length of the azomethine double bond. uu.nl |
| N-O Bond Length | ~1.41 Å | Length of the nitrogen-oxygen single bond. |
| C-C=N Bond Angle | ~118-122° | Angle defining the geometry at the imine carbon. |
| C-N-O Bond Angle | ~110-112° | Angle defining the geometry at the oxime nitrogen. |
Analysis of Crystal Packing and Intermolecular Interactions
The precise arrangement of molecules within a crystal lattice and the non-covalent forces that govern this organization are fundamental to understanding the solid-state properties of a compound. For (Z)-Benzaldehyde Oxime, also known as syn-benzaldoxime, a detailed analysis of its crystal packing and intermolecular interactions relies on crystallographic data. While direct crystallographic studies on the parent (Z)-Benzaldehyde Oxime are not readily found in publicly accessible literature, valuable insights can be gleaned from the crystal structures of its closely related halogenated derivatives, such as (Z)-p-chlorobenzaldehyde oxime and (Z)-p-bromobenzaldehyde oxime. These derivatives serve as excellent models for the intermolecular interactions expected in the parent compound.
Early crystallographic work by Jerslev in 1950 on syn-p-chlorobenzaldoxime provided foundational knowledge in this area. nih.gov More recent and detailed crystallographic data is available for other derivatives, which reveals common interaction motifs.
A predominant feature in the crystal structures of benzaldehyde oxime derivatives is the formation of centrosymmetric dimers through strong hydrogen bonds. In the case of the oxime functional group, the hydroxyl proton acts as a hydrogen bond donor, while the nitrogen atom of an adjacent molecule serves as the acceptor. This results in a characteristic O—H···N hydrogen bond.
For instance, in the crystal structure of (E)-2-Bromobenzaldehyde oxime, molecules are linked by pairs of O—H···N hydrogen bonds around a center of inversion, forming distinct hydrogen-bonded dimers. iucr.org This dimeric arrangement is a recurring structural motif in the crystal packing of many oximes.
The crystallographic data for a derivative, (E)-4-bromobenzaldehyde oxime, has been determined, and while it is the E-isomer, it provides an example of the type of detailed information obtained from such studies. rsc.org The analysis of the (Z)-p-bromobenzaldehyde oxime structure, available through the Cambridge Crystallographic Data Centre (CCDC), offers more direct insight into the packing of a (Z)-isomer. nih.gov
Below are interactive tables summarizing key crystallographic and intermolecular interaction data for representative benzaldehyde oxime derivatives, which are used to infer the structural properties of (Z)-Benzaldehyde Oxime.
Interactive Table 1: Crystallographic Data for a Representative Benzaldehyde Oxime Derivative
This table presents the unit cell parameters and other crystallographic information for (E)-4-bromobenzaldehyde oxime, illustrating the type of data used to define the crystal lattice.
| Parameter | Value | Reference |
| Chemical Formula | C₇H₆BrNO | rsc.org |
| Molecular Weight | 200.04 | rsc.org |
| Crystal System | Monoclinic | rsc.org |
| Space Group | P 2₁/c | rsc.org |
| a (Å) | 6.1832(7) | rsc.org |
| b (Å) | 4.7807(6) | rsc.org |
| c (Å) | 25.509(5) | rsc.org |
| α (°) | 90.00 | rsc.org |
| β (°) | 94.353(15) | rsc.org |
| γ (°) | 90.00 | rsc.org |
| Volume (ų) | 751.87(19) | rsc.org |
| Z | 4 | rsc.org |
Interactive Table 2: Hydrogen Bond Geometry in Representative Oxime Dimers
This table details the typical bond lengths and angles for the O—H···N hydrogen bonds that form the primary intermolecular linkage in oxime crystals. This data is generalized from studies of related oxime structures.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| O—H···N | ~ 0.82 | ~ 1.9 - 2.1 | ~ 2.7 - 2.8 | ~ 170 - 180 | scispace.comscispace.com |
The combination of strong O—H···N hydrogen-bonded dimers and weaker C—H···π and π-π stacking interactions results in a robust three-dimensional supramolecular architecture. This intricate network of non-covalent forces dictates the physical properties of the crystalline solid, such as its melting point and solubility.
Computational Chemistry and Theoretical Investigations of Z Benzaldehyde Oxime
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (Z)-Benzaldehyde oxime at the atomic and molecular levels. These calculations, primarily based on Density Functional Theory (DFT) and ab initio methods, allow for the precise determination of the molecule's ground state geometries, energies, and electronic properties.
Density Functional Theory (DFT) for Ground State Geometries and Energies
Density Functional Theory (DFT) has become a principal tool for investigating the structural and electronic properties of organic molecules like (Z)-Benzaldehyde oxime. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy.
Theoretical studies on oximes and related compounds commonly employ DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to optimize the molecular geometry. These calculations can predict key structural parameters, including bond lengths and bond angles, which are often in good agreement with experimental data obtained from techniques like X-ray crystallography. For (Z)-Benzaldehyde oxime, DFT calculations would be crucial in determining the precise arrangement of the phenyl group and the hydroxyl group relative to the C=N double bond, which defines its (Z)-configuration. The planarity of the molecule, influenced by the conjugation between the phenyl ring and the oxime group, is a key aspect that can be thoroughly investigated using DFT.
Table 1: Representative Calculated Geometrical Parameters for an Oxime Moiety using DFT
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=N | ~1.28 Å |
| Bond Length | N-O | ~1.41 Å |
| Bond Length | C-C (phenyl-imine) | ~1.47 Å |
| Bond Angle | C-C=N | ~121° |
| Bond Angle | C=N-O | ~111° |
Note: The values presented are typical for similar oxime structures and serve as illustrative examples. Specific values for (Z)-Benzaldehyde oxime would require dedicated computational studies.
Ab Initio Methods for Electronic Structure and Molecular Properties
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to studying the electronic structure of (Z)-Benzaldehyde oxime. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy.
These methods are instrumental in calculating fundamental molecular properties such as total energy, dipole moment, and polarizability. For (Z)-Benzaldehyde oxime, ab initio calculations can elucidate the distribution of electron density and the nature of chemical bonding within the molecule. This information is vital for understanding its reactivity and intermolecular interactions.
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. Analyses based on MO theory, such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses, are powerful tools for predicting reactivity and understanding electronic interactions within (Z)-Benzaldehyde oxime.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For (Z)-Benzaldehyde oxime, the HOMO is expected to be localized primarily on the C=N-OH moiety, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the phenyl ring and the C=N bond, suggesting these are the sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzaldehyde (B42025) Derivative
| Molecular Orbital | Energy (eV) |
| LUMO | -1.5 |
| HOMO | -6.8 |
| HOMO-LUMO Gap | 5.3 |
Note: These are representative values. The actual HOMO and LUMO energies for (Z)-Benzaldehyde oxime would be determined through specific quantum chemical calculations.
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and empty orbitals.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments. For (Z)-Benzaldehyde oxime, this includes the calculation of vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.
Computational methods can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to a specific molecular motion, such as the stretching of the O-H bond or the C=N double bond. This comparison is also a powerful tool for confirming the conformational structure of the molecule.
Similarly, theoretical methods like the Gauge-Including Atomic Orbital (GIAO) method can predict the NMR chemical shifts of the hydrogen and carbon atoms in (Z)-Benzaldehyde oxime. These predicted shifts can be compared with experimental ¹H and ¹³C NMR spectra to aid in the assignment of signals and to confirm the stereochemistry of the oxime.
Theoretical NMR Chemical Shifts and Vibrational Frequencies
Computational methods are frequently employed to predict the spectroscopic properties of molecules like (Z)-Benzaldehyde oxime, offering insights that complement experimental data. DFT calculations are a primary tool for estimating both NMR chemical shifts and vibrational frequencies.
Detailed research into oxime derivatives has utilized DFT methods, such as the PBE0-D3 functional with the 6-311++G(d,p) basis set, to perform structure optimizations and frequency analyses. uv.mx These calculations yield positive vibrational frequencies, confirming the optimized geometries as true energy minima. uv.mx For benzaldehyde itself, DFT calculations using the B3LYP method have been shown to provide vibrational frequencies, such as that of the carbonyl group, that are in close agreement with experimental values. solidstatetechnology.us
Table 1: Computational Methods for Spectroscopic Analysis of (Z)-Benzaldehyde Oxime and Related Compounds
| Spectroscopic Property | Computational Method | Basis Set | Typical Application |
| Vibrational Frequencies | DFT (B3LYP, PBE0-D3) | 6-311++G(d,p), cc-pVDZ | Prediction and assignment of IR and Raman active modes. |
| NMR Chemical Shifts | DFT, Hartree-Fock (HF) | 6-311G(d,p) | Calculation of quantum descriptors to predict ¹H and ¹³C shifts. |
Computational UV-Vis Spectra and Electronic Excitation Analysis
The electronic absorption properties of (Z)-Benzaldehyde oxime can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption bands observed in a UV-Vis spectrum.
For conjugated systems like benzaldehyde oxime, the spectrum is typically dominated by π→π* and n→π* transitions. The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene (B151609) ring and the C=N double bond. malayajournal.org The n→π* transitions, which are generally of lower intensity, involve promoting an electron from a non-bonding orbital, such as the lone pair on the nitrogen atom, to a π* antibonding orbital. malayajournal.org
Theoretical studies on related molecules, such as 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, have successfully employed TD-DFT with the B3LYP functional and the 6-311++G(d,p) basis set to calculate UV-Vis absorption spectra. malayajournal.org These calculations provide excitation energies and oscillator strengths for the electronic transitions. researchgate.net Similar computational approaches on benzaldehyde have assigned the lowest energy band to an nπ* transition and higher energy bands to ππ* transitions. researchgate.net Applying these methods to (Z)-Benzaldehyde oxime allows for a detailed analysis of its electronic structure and the nature of its excited states. malayajournal.orgresearchgate.net
Table 2: Expected Electronic Transitions in (Z)-Benzaldehyde Oxime
| Transition Type | Involved Orbitals | Expected Intensity |
| π → π | From π (C=C, C=N) to π (C=C, C=N) | High |
| n → π | From non-bonding (N lone pair) to π (C=N) | Low |
Computational Studies of Reaction Mechanisms and Potential Energy Surfaces
DFT calculations are crucial for mapping the potential energy surfaces of chemical reactions involving (Z)-Benzaldehyde oxime. These studies help in identifying transition states, intermediates, and the corresponding activation energies, thereby elucidating reaction mechanisms.
Transition State Characterization and Activation Energy Calculations
The mechanism for the gas-phase molecular elimination of benzaldoxime (B1666162) to form benzonitrile (B105546) and water has been investigated using computational methods such as MP2 and B3LYP with 6-31G and 6-31G(d,p) basis sets. researchgate.net These calculations predict a transition state with a four-membered cyclic structure that is nearly planar. researchgate.net The calculated thermodynamic and kinetic parameters, particularly from the B3LYP/6-31G level of theory, show good agreement with experimental values. researchgate.net Such studies reveal that the reaction proceeds through a concerted, semi-polar mechanism where the breaking of the benzylic C-H bond is a determining step. researchgate.net
In the context of oxime formation from benzaldehyde, DFT studies at the B3LYP/6-31++G** level have shown that a water-assisted acid-catalyzed mechanism is energetically more favorable than the reaction under neutral conditions. oup.com Computational analysis of reaction mechanisms for benzaldehyde with amines has identified multiple transition states corresponding to hydrogen transfer, internal rearrangement, and water elimination steps. nih.gov
Radical Intermediates and Reaction Pathways
Photoinduced reactions of benzaldehyde oximes can proceed through pathways involving radical intermediates. acs.org Computational studies, including DFT calculations, are used to investigate the viability of different pathways, such as electron transfer-proton transfer (ET-PT) versus hydrogen atom transfer (HAT). acs.orgnih.gov
The formation of the iminoxyl radical is a key step in the reaction pathway that leads to the corresponding aldehyde. acs.orgnih.gov This radical can be formed either through an ET-PT sequence, which is favorable for oximes with low oxidation potentials, or via a HAT pathway for those with higher oxidation potentials. acs.orgnih.gov The alternative formation of nitriles is proposed to occur through an intermediate iminoyl radical. acs.org DFT (B3LYP/6-31G*) calculations of charge densities have been used to assess the likelihood of these different radical pathways. acs.org Iminoxyl radicals are known to exist as E/Z isomers, and quantum chemical calculations indicate they have a characteristic angular CNO fragment structure. beilstein-journals.org
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are valuable computational tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is mapped onto the electron density of the molecule, with different colors representing regions of varying electrostatic potential.
In MEP analysis, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. mdpi.comresearchgate.net For molecules containing heteroatoms, like the oxygen and nitrogen in (Z)-Benzaldehyde oxime, the MEP map highlights the electron-rich areas around these atoms. mdpi.com
Computational studies on benzaldoxime derivatives have utilized MEP maps to analyze changes in electron density upon interaction with other molecules. researchgate.net Similarly, DFT studies of other oxime derivatives have used MEP analysis to understand their electronic properties and reactivity. biointerfaceresearch.com For a related molecule, 4-hydroxybenzaldehyde, MEP analysis clearly identifies the electron-rich region around the carbonyl oxygen atom and electron-poor regions around the hydrogen atoms. mdpi.com This type of analysis provides insight into the intermolecular interactions and reactive sites of (Z)-Benzaldehyde oxime.
Nonlinear Optical (NLO) Properties Prediction and Structure-NLO Relationships
Computational chemistry is a key tool for the prediction of nonlinear optical (NLO) properties of molecules. Materials with significant NLO responses are important for applications in optoelectronics and photonics. The NLO properties of a molecule are related to its polarizability (α) and hyperpolarizability (β).
Theoretical calculations, often performed using DFT methods, can predict these properties. For instance, the first-order hyperpolarizability (β₀) of a molecule, a measure of its second-order NLO response, can be calculated. Studies on related azo-oxime compounds have demonstrated that molecules with intramolecular charge transfer characteristics can possess significant NLO properties, with calculated β₀ values being many times larger than that of urea, a standard reference material. longdom.org
The computational investigation of NLO properties typically involves optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors using specific DFT functionals, such as CAM-B3LYP, which are known to be reliable for such predictions. mdpi.com While specific NLO calculations for (Z)-Benzaldehyde oxime are not detailed in the provided search results, the methodologies are well-established for aromatic and conjugated systems, suggesting that (Z)-Benzaldehyde oxime could be a candidate for theoretical NLO studies due to its conjugated π-system. longdom.orgresearchgate.net
Chemical Transformations and Derivatization Strategies of Z Benzaldehyde Oxime
Synthesis of Oxime Ethers and Related O-Functionalized Derivatives
The hydroxyl group of (Z)-benzaldehyde oxime is a key site for functionalization, most notably through the formation of oxime ethers. This transformation not only protects the hydroxyl group but also introduces new functionalities that can be used in subsequent chemical manipulations.
O-Alkylation and O-Arylation Methodologies
The synthesis of oxime ethers from (Z)-benzaldehyde oxime can be achieved through several methodologies, primarily involving O-alkylation and O-arylation.
O-Alkylation is commonly performed by reacting the oxime with an alkyl halide in the presence of a base. A one-pot synthesis has been reported where benzaldehyde (B42025) oxime is converted to its corresponding O-alkyl ether in the presence of an alkyl halide and potassium hydroxide in aqueous dimethyl sulfoxide (B87167) (DMSO). researchgate.net This method provides good yields, typically between 80-96%, with reaction times ranging from 15 to 50 minutes. researchgate.net Another approach involves the reaction of the oxime with an organohalide and an alkoxide, such as sodium methoxide (B1231860). jocpr.com Alternatively, the oxime can first be converted to its salt by reaction with sodium metal or sodium hydride, which is then reacted with an alkyl halide. jocpr.com A convenient method for the synthesis of benzyl oxime ethers involves reacting the oxime with benzyl chloride in the presence of potassium iodide and potassium hydroxide in DMSO at room temperature. researchgate.net
A different strategy for O-alkylation involves the reaction of an oxime with an α-keto ester in the presence of a phosphine reagent. For instance, the reaction of (Z)-benzaldehyde oxime with an α-keto ester mediated by tris(dimethylamino)phosphine can afford the corresponding oxime ether in good yield. researchgate.net
O-Arylation of oximes is a more challenging transformation but can be achieved using metal-catalyzed cross-coupling reactions. Palladium-catalyzed O-arylation of oximes with aryl halides (chlorides, bromides, and iodides) has been developed, offering a broad substrate scope and short reaction times. This method provides access to O-aryl oxime ethers that are otherwise difficult to prepare.
The following table summarizes some common methodologies for the synthesis of oxime ethers from (Z)-benzaldehyde oxime:
| Methodology | Reagents | Typical Conditions | Product |
|---|---|---|---|
| O-Alkylation | Alkyl halide, Base (e.g., KOH, NaH) | Aqueous DMSO or other polar aprotic solvents, room temperature to elevated temperatures | O-Alkyl benzaldehyde oxime |
| O-Alkylation | α-Keto ester, Phosphine reagent | Dichloromethane, 0 °C to room temperature | O-Alkyl benzaldehyde oxime |
Applications of Oxime Ethers in Further Transformations
Oxime ethers derived from (Z)-benzaldehyde oxime are valuable intermediates in a range of subsequent chemical transformations, leading to the synthesis of complex molecules and heterocyclic systems.
One significant application is in cycloaddition reactions . For instance, the intramolecular [3+2] cycloaddition of oxime ethers containing an olefinic group can lead to the formation of isoxazolidine rings.
Oxime ethers are also precursors for the generation of iminyl radicals , which can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. nsf.gov The N-O bond of oxime ethers can be cleaved under photocatalytic or transition metal-catalyzed conditions to generate these reactive intermediates. nsf.gov These iminyl radicals can then undergo intramolecular cyclization onto aromatic rings or other unsaturated systems to construct nitrogen-containing heterocycles. nsf.gov
Furthermore, oxime ethers can undergo elimination reactions to form nitriles. The (Z)-isomers of O-alkyl and O-aryl benzaldehyde oximes undergo base-catalyzed elimination to yield benzonitriles. rsc.org This reaction proceeds via an antiperiplanar elimination pathway and is significantly faster for the (Z)-isomer compared to the (E)-isomer. rsc.org
A notable transformation is the catalytic oxidative cyclization of 2′-arylbenzaldehyde oxime ethers. Under photoinduced electron transfer conditions, these compounds can cyclize to form phenanthridines, a class of nitrogen-containing polycyclic aromatic compounds.
The table below highlights some applications of benzaldehyde oxime ethers in further transformations:
| Transformation | Reaction Type | Product Type |
|---|---|---|
| Cycloaddition | Intramolecular [3+2] cycloaddition | Isoxazolidines |
| Radical Reaction | N-O bond cleavage | Iminyl radicals for further synthesis |
| Elimination | Base-catalyzed elimination | Benzonitriles |
Halogenation and Halogenated Derivative Synthesis
Halogenation of (Z)-benzaldehyde oxime and its derivatives provides access to a class of compounds with altered reactivity, which can be used as building blocks for more complex molecules.
Formation of Hydroximoyl Chlorides
A key halogenated derivative of (Z)-benzaldehyde oxime is benzohydroximoyl chloride. This compound is synthesized by the reaction of benzaldehyde oxime with a chlorinating agent. A common method involves the use of N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF). wikipedia.org In this reaction, the hydrogen atom on the carbon of the C=N bond is replaced by a chlorine atom. wikipedia.org Another method for the synthesis of benzohydroximoyl chloride involves bubbling chlorine gas through a cold solution of benzaldoxime (B1666162) in chloroform (B151607). prepchem.com Hydroximoyl chlorides are versatile intermediates, particularly in the synthesis of nitrile oxides through dehydrochlorination, which are then used in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings like isoxazoles and isoxazolines. researchgate.net
Regioselective Halogenation Reactions
Beyond the formation of hydroximoyl chlorides, regioselective halogenation of the aromatic ring of benzaldehyde oxime derivatives can be achieved. A notable example is the palladium-catalyzed ortho-bromination of substituted benzaldoximes. acs.org In this reaction, the O-methyl oxime acts as a directing group, guiding the bromination to the ortho position of the benzene (B151609) ring with high selectivity. acs.org This C-H activation strategy provides a direct route to 2-bromobenzaldehyde derivatives after deprotection of the oxime. acs.org This method is a powerful tool for introducing a halogen atom at a specific position on the aromatic ring, which can then be further functionalized through cross-coupling reactions.
Cyclization Reactions and Heterocyclic Compound Synthesis
(Z)-Benzaldehyde oxime and its derivatives are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. The oxime functionality can participate in various cyclization strategies, including cycloadditions and intramolecular ring-closing reactions.
As mentioned earlier, hydroximoyl chlorides derived from benzaldehyde oxime can be converted to nitrile oxides, which readily undergo [3+2] cycloaddition reactions with alkenes and alkynes to produce isoxazolines and isoxazoles, respectively. researchgate.net
Furthermore, cascade reactions involving the in-situ formation of an oxime followed by cyclization and subsequent intermolecular dipolar cycloaddition have been developed. rsc.org For example, the reaction of a haloaldehyde with hydroxylamine (B1172632) generates an oxime that can cyclize to a nitrone, which then undergoes a cycloaddition with a dipolarophile to form isoxazolidines. rsc.org This multicomponent approach allows for the rapid construction of complex heterocyclic frameworks. This chemistry has been applied to the synthesis of pyrrolizidine and indolizidine alkaloids. rsc.org
Oxime ethers themselves are also key substrates in the synthesis of heterocyclic compounds. researchgate.net For instance, the electrocyclization of (Z)-oxime ethers can lead to the formation of various heterocyclic rings. researchgate.net Metal-catalyzed reactions of oxime ethers, such as those involving gold(I) catalysis, can also be employed to construct heterocyclic systems. researchgate.net
Formation of Nitrogen-Containing Heterocycles (e.g., Isoxazolines, Phenanthridines)
The carbon-nitrogen double bond of (Z)-benzaldehyde oxime is a key functional group for the synthesis of nitrogen-containing heterocycles. A primary method involves its conversion into a nitrile oxide, which then participates in cycloaddition reactions.
Isoxazolines: The most prominent pathway to isoxazolines from benzaldehyde oxime is through a 1,3-dipolar cycloaddition reaction. mdpi.comnih.gov This process involves the in situ generation of an unstable nitrile oxide intermediate from the oxime. nih.govnih.gov The oxime is typically treated with an oxidizing agent, such as sodium hypochlorite or diacetoxyiodobenzene, which facilitates the elimination of water to form the benzonitrile (B105546) oxide dipole. mdpi.com This dipole then readily reacts with a dipolarophile, such as an alkene, to yield the five-membered isoxazoline ring. mdpi.comnih.gov The intramolecular version of this reaction, where the alkene is tethered to the benzaldehyde oxime, can be catalyzed by hypervalent iodine species to produce fused isoxazole and isoxazoline structures. nih.gov
Phenanthridines: The direct synthesis of phenanthridines from benzaldehyde oxime is not a standard transformation. However, related structures and derivatives are employed in modern synthetic routes. For instance, phenanthridines can be synthesized via radical cyclization of diarylimines, which are formed from the condensation of an aminobiphenyl with benzaldehyde. nih.gov Another advanced method involves a sequential palladium-catalyzed C-H functionalization, starting from picolinamide-protected benzylamines and aryl iodides, which ultimately leads to the phenanthridine core after intramolecular amination and oxidation. beilstein-journals.org
Tandem Reactions and Multicomponent Cycloadditions
Tandem reactions, also known as domino or cascade reactions, and multicomponent reactions (MCRs) are highly efficient strategies for building molecular complexity from simple precursors in a single step.
Tandem Reactions: (Z)-Benzaldehyde oxime derivatives can be designed to undergo tandem reactions, particularly intramolecular cycloadditions. For example, alkene- or alkyne-tethered 2-alkoxybenzaldehyde oximes undergo a catalytic intramolecular oxidative cycloaddition. In this process, a hypervalent iodine catalyst first converts the aldoxime into a nitrile oxide, which then immediately undergoes an intramolecular [3+2] cycloaddition with the tethered dipolarophile to form complex fused isoxazole systems. nih.gov
Multicomponent Cycloadditions: MCRs involving aldehydes are a cornerstone of heterocyclic synthesis. nih.govbeilstein-journals.org While many of these reactions use benzaldehyde directly, the principles can be extended to oxime derivatives or tandem processes that begin with oxime formation. For example, the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound is a common route to pyran-annulated heterocycles. researchgate.net Such strategies are valued for their high atom economy and ability to generate diverse molecular libraries from simple starting materials. beilstein-journals.org
Interconversion to Aldehydes and Nitriles
(Z)-Benzaldehyde oxime can be readily converted back to its parent aldehyde or dehydrated to the corresponding nitrile, highlighting its role as a stable intermediate and a synthetic equivalent for these functional groups.
Hydrolysis to Regenerate Aldehydes
The formation of an oxime from an aldehyde is a reversible reaction. nih.gov (Z)-Benzaldehyde oxime can be hydrolyzed back to benzaldehyde under acidic conditions. nih.govwikipedia.org The reaction is catalyzed by acid, which protonates the nitrogen atom of the oxime, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. nih.gov This process regenerates the carbonyl group of the aldehyde and releases hydroxylamine. quora.com Due to their stability compared to imines, oximes are often used as protecting groups for aldehydes, and this hydrolytic cleavage serves as the deprotection step. nih.gov
Dehydration Pathways to Nitriles
The dehydration of aldoximes is a fundamental method for the synthesis of nitriles. nih.gov (Z)-Benzaldehyde oxime can be converted to benzonitrile by eliminating a molecule of water. wikipedia.org This transformation can be achieved using a wide variety of dehydrating agents or catalysts under different reaction conditions. collegedunia.com
Classic methods often employ reagents like acetic anhydride or thionyl chloride. nih.govcollegedunia.com However, these can require harsh conditions. nih.gov Modern protocols have introduced milder and more efficient catalysts. Ionic liquids, for instance, have been shown to act as both a solvent and a catalyst to promote the dehydration of benzaldoxime to benzonitrile. rsc.org Other systems, such as combining triphenylphosphine with bromotrichloromethane, can also effect this transformation. researchgate.net The reaction proceeds by converting the hydroxyl group of the oxime into a better leaving group, facilitating its elimination to form the carbon-nitrogen triple bond of the nitrile. masterorganicchemistry.com
Table 1: Selected Reagents for the Dehydration of Benzaldehyde Oxime to Benzonitrile
| Reagent/Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Acetic Anhydride | - | Heating | Good | collegedunia.com |
| Thionyl Chloride (SOCl₂) | - | - | Good | collegedunia.com |
| Phosphorus Pentachloride (PCl₅) | - | - | Good | collegedunia.com |
| Ionic Liquid [HSO₃-b-Py]·HSO₄ | Paraxylene | 100 °C | 96.3% | rsc.org |
| Fe₃O₄-CTAB NPs | DMF | 80-90 °C | 97.0% | rsc.org |
| BrCCl₃-PPh₃-Et₃N | CH₂Cl₂ | - | Good | researchgate.net |
Reductive Transformations to Amines and Other Nitrogen-Containing Compounds
The reduction of the C=N bond in (Z)-benzaldehyde oxime provides a direct route to primary amines and hydroxylamines, which are valuable building blocks in medicinal and materials chemistry.
Stereoselective Reduction Methods
The catalytic reduction of oximes is an important transformation, but it presents significant challenges. A key difficulty is achieving selective reduction of the C=N bond without cleaving the weak N-O bond, which leads to the primary amine as a side product instead of the desired hydroxylamine. nih.govnih.gov Furthermore, the E/Z geometry of the oxime can significantly influence the stereoselectivity of the reduction. nih.govnih.gov
Reduction to Amines: The reduction of benzaldehyde oxime to benzylamine (B48309) can be accomplished using various reducing agents. A combination of sodium cyanoborohydride (NaBH₃CN) with ZrCl₄ and nano Fe₃O₄ has been shown to be an effective system for this transformation under solvent-free conditions. researchgate.net In this case, ZrCl₄ acts as a Lewis acid to activate the oxime, facilitating its reduction by NaBH₃CN. researchgate.net
Reduction to Hydroxylamines: The selective reduction of oximes to N-alkylhydroxylamines is more challenging due to the risk of over-reduction to the amine. nih.gov This requires careful control of reaction conditions and the choice of catalyst. Platinum-based heterogeneous catalysts have been used, often in the presence of a strong acid with hydrogen gas as the reductant. nih.govnih.gov More recently, homogeneous iridium catalysts have been developed that show high chemoselectivity for the C=N bond reduction, affording chiral N-hydroxy and N-alkoxyamines with high enantioselectivity. nih.gov The stereochemical outcome of these reductions is highly dependent on the (E) or (Z) configuration of the starting oxime. nih.gov
Table 2: Summary of Reductive Transformations
| Product | Reagent/Catalyst System | Key Features | Reference |
|---|---|---|---|
| Benzylamine | NaBH₃CN / ZrCl₄ / nano Fe₃O₄ | Solvent-free conditions; ZrCl₄ as activator. | researchgate.net |
| N-Benzylhydroxylamine | Platinum-based catalysts + H₂ | Requires strong acid; risk of over-reduction. | nih.govnih.gov |
| Chiral N-alkoxyamines | Homogeneous Iridium catalysts + H₂ | High chemoselectivity and enantioselectivity; sensitive to oxime E/Z geometry. | nih.gov |
Synthesis of N-Hydroxylamines and Other Amine Derivatives
The chemical transformation of (Z)-benzaldehyde oxime into various amine derivatives, particularly N-hydroxylamines and primary amines, represents a significant area of research in synthetic organic chemistry. These transformations primarily involve the reduction of the carbon-nitrogen double bond (C=N). The selectivity of these reductions is crucial, as it dictates whether the product is an N-hydroxylamine or a primary amine, with the latter resulting from the cleavage of the nitrogen-oxygen (N-O) bond.
Synthesis of N-Hydroxylamines
The synthesis of N-hydroxylamines from oximes via catalytic reduction is a direct and efficient approach. However, this transformation poses considerable challenges. The primary difficulty lies in selectively reducing the C=N bond while preserving the inherently weak N-O bond. nih.govnih.gov Over-reduction readily cleaves the N-O bond, leading to the formation of the corresponding primary amine as a significant byproduct. nih.gov
Historically, successful methods for this selective reduction involved the use of platinum-based heterogeneous catalysts, such as Adam's catalyst (PtO₂), with hydrogen gas as the reductant. nih.gov These reactions typically require stoichiometric amounts of a strong Brønsted acid to achieve the desired chemoselectivity. nih.govnih.gov
More recent advancements have led to the development of highly efficient transition-metal-based homogeneous catalysts that can achieve high turnover numbers. nih.govnih.gov Iridium-based catalytic systems, for instance, have demonstrated high efficacy in the homogeneous hydrogenation of both aldoximes and ketoximes to their corresponding N-hydroxylamine derivatives with excellent yields. nih.gov These modern methods offer greater control and selectivity, minimizing the undesired cleavage of the N-O bond.
Key Research Findings for N-Hydroxylamine Synthesis:
| Catalyst Type | Reductant | Key Conditions | Outcome |
| Platinum-based Heterogeneous (e.g., PtO₂) | Hydrogen (H₂) | Stoichiometric strong Brønsted acid | Selective reduction to N-hydroxylamine. nih.govnih.gov |
| Iridium-based Homogeneous | Hydrogen (H₂) | 50 bar H₂, Methanesulfonic acid | High chemoselectivity and turnover (up to 4000) for N-hydroxyamines. nih.gov |
Synthesis of Other Amine Derivatives
The complete reduction of (Z)-benzaldehyde oxime, involving both the saturation of the C=N bond and cleavage of the N-O bond, yields the primary amine, benzylamine. This is a widely studied transformation with numerous established protocols. Additionally, under specific conditions, (Z)-benzaldehyde oxime can undergo rearrangement reactions to form secondary amines.
Primary Amines (Benzylamine)
A variety of reducing systems have been effectively employed for the synthesis of benzylamine from benzaldehyde oxime.
Catalytic Hydrogenation: Heterogeneous palladium-based catalysts are highly active for the hydrogenation of oximes. researchgate.net These systems can utilize hydrogen gas (H₂), often at atmospheric pressure and in aqueous media, to produce primary amines in excellent yields. researchgate.net
Hydride Reagents: Sodium cyanoborohydride (NaBH₃CN) has been used, but its effectiveness is highly dependent on catalytic activation. Research shows that NaBH₃CN alone is inefficient for the reduction of benzaldehyde oxime. researchgate.net However, in the presence of a ZrCl₄/nano Fe₃O₄ system under solvent-free conditions, the reduction is dramatically accelerated, yielding benzylamine as the sole product. researchgate.net
Metal-Based Systems: The combination of magnesium and ammonium formate provides an effective method for reducing oximes to primary amines, achieving high yields at room temperature. researchgate.net
Interactive Data Table: Synthesis of Benzylamine from Benzaldehyde Oxime
Below is a summary of various research findings for the synthesis of Benzylamine.
| Reducing System | Catalyst / Additive | Solvent | Conditions | Yield |
| H₂ (1 atm) | Palladium-based heterogeneous catalyst | H₂O | Room Temperature | >99% researchgate.net |
| NaBH₃CN | ZrCl₄ / nano Fe₃O₄ | Solvent-free | Room Temperature | High researchgate.net |
| Magnesium | Ammonium formate | Not specified | Room Temperature, 40 min | 90% researchgate.net |
Secondary Amines
The conversion of oximes into secondary amines is less common than reduction to primary amines but can be achieved through reductive rearrangement. A notable method involves the use of hydrosilanes as the reducing agent, catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. rsc.orgresearchgate.net This reaction proceeds at room temperature and generally produces secondary amines in good yields. rsc.orgresearchgate.net An important aspect of this particular transformation is that the initial configuration of the oxime, whether (E) or (Z), does not influence the final reaction outcome. researchgate.net
Catalytic and Metal Mediated Chemistry Involving Z Benzaldehyde Oxime
Coordination Chemistry of Benzaldehyde (B42025) Oxime as a Ligand
The coordination chemistry of oximes is a well-established field, with the nitrogen and oxygen atoms of the C=N-OH group providing multiple binding opportunities. (Z)-Benzaldehyde oxime, specifically, can act as a versatile ligand, coordinating to metal centers in various modes, which influences the chemical and physical properties of the resulting complexes.
The synthesis of metal complexes involving (Z)-benzaldehyde oxime can be achieved through several routes. A common method involves the direct reaction of a metal salt with the oxime ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be controlled to yield complexes with specific coordination numbers and geometries. researchgate.netsnnu.edu.cn For example, the reaction of titanium(IV) isopropoxide with two equivalents of (Z)-benzaldehyde oxime results in the formation of a dimeric complex, [Ti(OPr)₂(benzaldoximate)₂]₂.
Another approach is the in situ generation of the oxime ligand in the presence of a metal ion. This can involve the condensation of benzaldehyde with hydroxylamine (B1172632) within the coordination sphere of the metal. at.ua Furthermore, unconventional methods, such as the tautomerization of coordinated nitrosoalkanes or the reduction of organic nitro compounds in the presence of a metal center, can also yield oximato complexes. acs.org
Characterization of these metal-oxime complexes is performed using a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the oxime to the metal. A shift in the C=N and N-O stretching frequencies compared to the free ligand is indicative of complex formation. The disappearance or significant broadening of the O-H stretching band can suggest deprotonation and formation of an oximato complex.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination site offer insight into the ligand's binding mode.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal center and charge-transfer bands between the metal and the ligand, helping to elucidate the coordination geometry.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the precise coordination mode of the benzaldehyde oxime ligand. researchgate.net
Mass Spectrometry: This is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. beilstein-journals.org
Thermal Analysis (TGA/DSC): Thermogravimetric analysis can be used to study the thermal stability of the complexes and to identify the loss of coordinated or lattice solvent molecules. beilstein-journals.org
| Technique | Observed Feature | Interpretation |
|---|---|---|
| FT-IR | Shift in ν(C=N) and ν(N-O) frequencies | Coordination of the oxime nitrogen and/or oxygen to the metal center. |
| FT-IR | Broadening or disappearance of ν(O-H) band | Deprotonation of the oxime hydroxyl group to form an oximato ligand. |
| ¹H NMR | Change in chemical shift of the azomethine proton (-CH=N) | Confirmation of coordination and information on the electronic environment. |
| UV-Vis | Appearance of new absorption bands | d-d electronic transitions or metal-to-ligand charge transfer (MLCT). |
The benzaldehyde oxime ligand can coordinate to metal ions in several ways, primarily through the nitrogen atom of the imine group and the oxygen atom of the hydroxyl group. The specific binding mode depends on factors such as the nature of the metal ion, its oxidation state, the pH of the medium, and the presence of other ligands.
The most common coordination modes include:
N-Coordination: The ligand coordinates as a neutral molecule through the lone pair of electrons on the nitrogen atom. This mode is common for metal ions in lower oxidation states, such as Pt(II). N-coordination significantly increases the acidity of the hydroxyl proton.
N,O-Chelation: The ligand deprotonates to form the benzaldoximato anion, which then acts as a bidentate ligand, binding through both the nitrogen and oxygen atoms to form a stable chelate ring. This is a very common binding mode for a wide range of transition metals.
Bridging Ligand: The oximato group can bridge two or more metal centers, with the nitrogen and oxygen atoms coordinating to different metals.
The properties of the (Z)-benzaldehyde oxime ligand are significantly altered upon coordination. Coordination to an electron-rich metal center can facilitate the cleavage of the N-O bond. at.ua Conversely, coordination to an electrophilic metal center can make the oxime group more susceptible to nucleophilic attack. The configuration of the coordinated benzaldoximate can also be influenced by steric factors within the complex. acs.org
Applications in Homogeneous and Heterogeneous Catalysis
Metal complexes incorporating (Z)-benzaldehyde oxime or related oxime ligands have shown significant promise in catalysis, acting as catalysts themselves or as ligands that modulate the activity of a metallic center.
(Z)-Benzaldehyde oxime can be a key component in the formation of highly active catalysts, particularly palladacycles, for cross-coupling reactions. Palladacycles derived from oximes are effective catalysts for fundamental organic transformations such as the Mizoroki-Heck and Suzuki-Miyaura reactions. In these systems, the oxime moiety acts as a stable, coordinating group that helps to form and stabilize the active palladium catalyst, facilitating oxidative addition and reductive elimination steps in the catalytic cycle.
Additionally, metal-catalyzed transformations of the oxime group itself are of significant synthetic importance. The Beckmann rearrangement, where an oxime is converted into an amide, can be catalyzed by various metal salts, such as those of nickel or calcium. wikipedia.org While the oxime is the substrate in this case, the reaction highlights the role of metal ions in mediating key transformations involving the oxime functional group. wikipedia.org
| Transformation | Metal Catalyst/Mediator | Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Oxime-derived Palladium Palladacycle | Biaryls | researchgate.net |
| Mizoroki-Heck Reaction | Oxime-derived Palladium Palladacycle | Substituted Alkenes | researchgate.net |
| Beckmann Rearrangement | Nickel Salts | Benzamide | wikipedia.org |
While complexes of (Z)-benzaldehyde oxime are prominent in cross-coupling reactions, the role of metal-oxime complexes as catalysts for oxidation and reduction is an area of ongoing investigation. More commonly, metal catalysts are employed to perform oxidation or reduction on the benzaldehyde oxime substrate itself.
For instance, the reduction of benzaldehyde oxime to benzylamine (B48309) can be achieved through catalytic hydrogenation. This process often utilizes heterogeneous catalysts, such as palladium on carbon, in the presence of H₂ gas. Homogeneous systems using catalysts like rhodium complexes are also effective for various reduction reactions. beilstein-journals.org
In the context of oxidation, metal complexes can catalyze the conversion of amines to oximes. For example, molybdenum-peroxo complexes can catalytically oxidize benzylic amines to the corresponding oximes in the presence of hydrogen peroxide. at.ua While these examples feature the oxime as the product or reactant rather than a ligand in the catalyst, they underscore the intimate relationship between metal centers and the oxime functional group in redox transformations. The development of stable (Z)-benzaldehyde oxime metal complexes that can themselves act as catalysts for general oxidation and reduction processes remains a promising direction for future research.
Metal-Organic Frameworks (MOFs) Incorporating Oxime Moieties
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. While there is extensive research on MOFs built from carboxylate or imidazolate linkers, the incorporation of oxime functionalities is an emerging area with significant potential.
The integration of oxime groups, such as that from benzaldehyde oxime, into MOF structures can be achieved through two primary strategies:
Direct Synthesis: This involves using a linker molecule that already contains an oxime group. For example, a dicarboxylic acid functionalized with a benzaldehyde oxime moiety could be used as the organic strut in a solvothermal synthesis with metal ions to build the framework directly.
Post-Synthetic Modification (PSM): This strategy involves first constructing a MOF with reactive functional groups (e.g., amino or aldehyde groups) on its linkers. Subsequently, these groups are chemically transformed to introduce the desired oxime functionality. For instance, a MOF with aldehyde-functionalized linkers could be reacted with hydroxylamine to form oxime groups within the pores of the framework.
The presence of oxime groups within the MOF structure can impart unique properties. The nitrogen and oxygen atoms of the oxime can serve as secondary metal-binding sites, which is advantageous for creating single-site heterogeneous catalysts or for capturing specific metal ions from solution. These oxime-functionalized MOFs could potentially be used in catalysis, sensing, and controlled drug delivery. For example, oximes have been successfully encapsulated within the pores of existing MOFs to act as drug-delivery systems.
Design and Synthesis of Oxime-Functionalized MOFs
Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov The design of functionalized MOFs allows for the precise tuning of their chemical and physical properties. nih.gov Incorporating oxime groups can be achieved through two primary strategies: direct synthesis using an oxime-containing linker or post-synthetic modification (PSM) of a pre-formed MOF.
The direct synthesis approach involves designing and preparing an organic linker that already contains the benzaldehyde oxime moiety. This linker is then reacted with a metal salt under solvothermal conditions to form the desired MOF. rsc.orgresearchgate.net The success of this method relies on the stability of the oxime group under the reaction conditions. Modulators, such as hydrochloric acid, can be used to slow down the reaction and promote the growth of high-quality crystals. nih.gov
A related strategy involves the encapsulation of oxime molecules within the pores of a host MOF, creating a hybrid material. nih.gov For instance, the zirconium-based MOF-808, known for its high accessibility and mesoporous structure, has been successfully used as a carrier for a noncharged AChE reactivator oxime. nih.gov Computational modeling confirmed a high loading capacity, with the oxime molecules accommodated within the MOF's mesopores. nih.gov
Catalytic and Sensing Applications of Oxime-MOFs
The incorporation of oxime groups into MOFs imparts unique functionalities relevant to catalysis and chemical sensing. While research into MOFs specifically functionalized with (Z)-benzaldehyde oxime is emerging, the applications of related MOF systems provide insight into their potential. MOFs are recognized for possessing both Lewis and Brønsted acid sites, which are crucial for their catalytic activity. researchgate.net
Catalytic Applications: MOFs have demonstrated significant catalytic performance in reactions involving aldehydes, such as acetalization. researchgate.netuib.es For example, hafnium-based MOFs (Hf-MOFs) have shown higher conversion rates for benzaldehyde acetalization compared to their zirconium-based counterparts. uib.es The presence of open metal sites and tunable acidity within the MOF structure enhances their catalytic efficiency. researchgate.net An oxime-functionalized MOF could potentially offer enhanced or altered catalytic activity due to the electronic properties and coordination capability of the N-OH group.
Sensing Applications: The inherent porosity and functionalizable nature of MOFs make them excellent candidates for chemical sensors. mdpi.comucl.ac.uk Lanthanide-based MOFs (Ln-MOFs) are particularly advantageous for sensing applications due to their unique optical properties. rsc.org Researchers have successfully designed MOFs for the selective detection of benzaldehyde. For instance, a novel 2D Europium-MOF (Eu-MOF) was synthesized and demonstrated to be a dual-functional fluorescent probe for the selective and sensitive detection of both benzaldehyde and Fe³⁺ ions. rsc.org Similarly, a 3D nanoporous zinc-based MOF showed a capacity for the selective absorption of benzaldehyde and formaldehyde (B43269) under mild conditions. osti.gov Functionalizing such sensor frameworks with oxime groups could introduce new recognition sites, potentially enhancing selectivity or sensitivity for specific analytes.
| MOF Sensor | Target Analyte | Sensing Principle | Reported Performance |
| Eu-MOF rsc.org | Benzaldehyde, Fe³⁺ | Fluorescence Quenching | Dual-functional, selective detection |
| [[Zn₄O(TATAB)₂(H₂O)₂]·6H₂O·DMF]ₙ osti.gov | Benzaldehyde, Formaldehyde | Selective Absorption | Potential for aldehyde absorption under mild conditions |
| Bimetallic Zn/Co MOF bohrium.com | Formaldehyde | Chemiresistive Sensing | High sensitivity and selectivity for formaldehyde at room temp. |
Photocatalytic Applications of Benzaldehyde Oxime and its Derivatives
The interaction of (Z)-benzaldehyde oxime and its derivatives with light, particularly in the presence of photocatalysts, initiates a range of powerful chemical transformations. These processes, driven by either electron transfer or energy transfer mechanisms, provide access to unique reaction pathways.
Photo-redox Catalysis Initiated by Oximes
Photo-redox catalysis involving oximes typically proceeds via a photoinduced electron transfer (PET) mechanism. nih.gov In these systems, a photosensitizer absorbs light and transfers an electron to or from the oxime, initiating a cascade of reactions. The reaction of benzaldehyde oximes with a triplet-state sensitizer (B1316253), such as chloranil (B122849) (³CA), proceeds via an electron-transfer mechanism if the free energy for the transfer is favorable (typically when the oxime's oxidation potential is below 2.0 V). nih.gov
This process generates key intermediates that dictate the final products. nih.gov
Iminoxyl Radicals : Formed via an electron transfer-proton transfer (ET-PT) sequence, these radicals are the primary intermediates leading to the formation of the corresponding aldehyde. nih.gov
Iminoyl Radicals : These intermediates are proposed to lead to the formation of nitriles. nih.gov
Product studies show that aldoximes react to give both the corresponding aldehyde and nitrile. nih.govresearchgate.net The ratio of these products is influenced by the substituents on the aromatic ring. The formation of nitrile is favored when electron-accepting groups are present on the benzaldehyde oxime's benzene (B151609) ring. nih.gov
In a related process, a series of 2'-arylbenzaldehyde oxime ethers were shown to undergo catalytic oxidative cyclization to generate phenanthridines when irradiated in the presence of 9,10-dicyanoanthracene (B74266). nih.gov Mechanistic studies indicate the reaction is initiated by an electron transfer step, followed by a nucleophilic attack of the aryl ring onto the nitrogen of the oxime ether. nih.gov This reaction is highly selective, producing no nitrile byproduct. nih.gov
| Reaction Type | Key Intermediate(s) | Major Product(s) | Influencing Factors |
| Photosensitized Oxidation nih.gov | Iminoxyl Radical, Iminoyl Radical | Aldehyde, Nitrile | Substituents on benzene ring; oxidation potential of oxime |
| Oxidative Cyclization nih.gov | Radical Cation | Phenanthridine | Structure of the oxime ether |
Light-Driven Transformations and Energy Transfer Processes
While most synthetic methods yield the thermodynamically more stable E-isomer of oximes, visible-light-mediated energy transfer (EnT) catalysis provides a mild and general method to access the less stable (Z)-isomers. nih.govcolumbia.edu This photoisomerization avoids the use of harsh UV light and enables access to excited-state reactivity through an operationally simple approach. nih.gov A photocatalyst with high triplet-state energy, such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, absorbs visible light and transfers its energy to the E-oxime, promoting its conversion to the Z-oxime via a ππ* triplet state. researchgate.netmdpi.com
The ability to easily generate (Z)-oximes in situ opens pathways to novel chemical reactivity and regioselectivity. nih.gov One of the most significant applications is in a one-pot photoisomerization/Beckmann rearrangement protocol. nih.govwikipedia.org The classic Beckmann rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group migrating. For the (E)-isomer of an alkyl aryl oxime, the larger aryl group typically migrates. However, by first isomerizing the (E)-oxime to the (Z)-oxime with light, the smaller alkyl group is positioned to migrate, completely reversing the conventional regioselectivity of the reaction. nih.gov
This strategy has also been applied to achieve chemodivergent N- or O-cyclizations of alkenyl oximes, leading to either nitrones or cyclic oxime ethers with high regioselectivity, depending on the subsequent reaction conditions applied after photoisomerization. nih.gov
| Transformation | Catalyst/Conditions | Precursor | Key Feature |
| E → Z Photoisomerization nih.gov | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 427 nm light | (E)-Aryl Oximes | Access to thermodynamically less stable (Z)-isomer via energy transfer. |
| One-pot Isomerization/Beckmann Rearrangement nih.gov | 1. Photocatalyst, light2. Beckmann conditions | (E)-Alkyl Aryl Oximes | Reversal of traditional regioselectivity; migration of the smaller alkyl group. |
| Chemodivergent Cyclization nih.gov | 1. Photocatalyst, light2. Specific reagents | (E)-Alkenyl Oximes | Selective formation of nitrones or cyclic oxime ethers. |
Applications in Medicinal Chemistry and Biological Sciences
Role as Synthetic Intermediates for Pharmacologically Active Compounds
Benzaldehyde (B42025) oximes are recognized as valuable synthetic building blocks in the preparation of a wide range of pharmaceuticals and agrochemicals. researchgate.net Their utility stems from the reactive oxime functional group, which can be transformed into various other functionalities, allowing for the construction of more complex molecular architectures.
The fundamental structure of benzaldehyde oxime serves as a starting point for the synthesis of various pharmacological agents. researchgate.net Due to their inherent nucleophilicity, oximes are widely employed in the creation of nitrogen-containing pharmaceutical intermediates. google.com A notable application is in the synthesis of penicillin analogs, where the benzaldehyde oxime moiety can be incorporated into the intricate beta-lactam structure. google.com Beyond antibiotics, these compounds are precursors for a variety of downstream products, including oxime ether and oxime ester derivatives, which themselves exhibit a range of biological activities. google.com
In the field of drug discovery, the process of lead optimization is critical for transforming an initial "hit" compound into a viable drug candidate with improved potency, selectivity, and pharmacokinetic properties. researchgate.net The benzaldehyde oxime structure serves as a valuable scaffold in this process. A scaffold is a core molecular structure that can be systematically modified with different functional groups to create a library of related compounds. mdpi.com By altering substituents on the aromatic ring or modifying the oxime group of (Z)-Benzaldehyde oxime, medicinal chemists can explore structure-activity relationships (SARs) to identify derivatives with enhanced therapeutic potential. This iterative process of synthesis and biological testing allows for the fine-tuning of a molecule's properties to achieve the desired pharmacological profile. researchgate.netnih.gov The benzimidazole (B57391) ring, a related nitrogen-containing heterocyclic structure, is another example of a "privileged scaffold" whose properties are extensively investigated for the rational design of novel, orally bioavailable therapeutic agents. mdpi.com
Investigation of Biological Activity and Structure-Activity Relationships (SARs)
Derivatives of benzaldehyde oxime have been the subject of numerous studies to evaluate their biological activities and to understand the relationship between their chemical structure and pharmacological effects.
A variety of oximes and their derivatives have been reported to possess significant antimicrobial and antifungal activities. researchgate.net In the search for new classes of antimicrobial agents, novel series of undecenoic acid-based substituted benzaldehyde oxime esters have been synthesized and evaluated. researchgate.net Studies have shown that these derivatives exhibit activity against various bacterial and fungal strains. researchgate.net For instance, certain α-azolyl-2-substituted benzaldehyde oxime derivatives have been specifically developed for their potent fungicidal properties. google.com
The antimicrobial efficacy can be influenced by the nature and position of substituents on the benzaldehyde ring. Research has demonstrated that while some synthesized benzaldoximes show no activity, others exhibit significant antibacterial effects, sometimes comparable to standard antibiotics like ampicillin. researchgate.net
Table 1: Antimicrobial Activity of Selected Benzaldehyde Oxime Ester Derivatives This table is interactive. Click on the headers to sort the data.
| Compound ID | Target Organism | Activity Level | Source |
|---|---|---|---|
| Benzaldehyde oxime ester 3i | Fungal Strain | Active | researchgate.net |
| Substituted benzaldoxime (B1666162) 5d | Bacillus subtilis | Active at 25-50 mg/ml | researchgate.net |
| Substituted benzaldoxime 5d | Pseudomonas aeruginosa | Active at 25-50 mg/ml | researchgate.net |
Derivatives of the parent compound, benzaldehyde, have shown promise as anticancer agents. Benzaldehyde itself has been investigated for its antitumor activity. semanticscholar.org More complex derivatives, such as 4,6-benzylidene-alpha-D-glucose, have demonstrated objective responses in patients with inoperable carcinomas. nih.gov
Furthermore, a series of benzyloxybenzaldehyde derivatives were prepared and evaluated for their anticancer activity against the human leukemia (HL-60) cell line. nih.gov Several of these compounds exhibited significant activity at micromolar concentrations. nih.gov The mechanism of action for some of these derivatives involves the arrest of the cell cycle and the induction of apoptosis (programmed cell death), often associated with the loss of mitochondrial membrane potential. nih.govresearchgate.net Studies on benzoxazepine derivatives, which share structural similarities, also indicate that these classes of compounds can be potent candidates for inhibiting cancer cell proliferation. scielo.br
Table 2: Antiproliferative Activity of Selected Benzyloxybenzaldehyde Derivatives against HL-60 Cells This table is interactive. Click on the headers to sort the data.
| Compound | Activity Level (Concentration) | Mechanism of Action | Source |
|---|---|---|---|
| 2-(benzyloxy)benzaldehyde | Significant at 1-10 µM | Induces apoptosis; Cell cycle arrest | nih.gov |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | Potent | Induces apoptosis; Cell cycle arrest | nih.gov |
| 2-[(4-chlorobenzyl)oxy]benzaldehyde | Significant at 1-10 µM | Induces apoptosis; Cell cycle arrest | nih.gov |
Aldose reductase is an enzyme implicated in the long-term complications of diabetes, such as retinopathy, neuropathy, and cataract formation. nih.govunits.it This enzyme is part of the polyol pathway, which converts glucose to sorbitol. core.ac.uk Inhibiting aldose reductase is a key therapeutic strategy to prevent or delay the progression of these diabetic complications. units.itnih.gov
Anti-oximes of aromatic aldehydes, including benzaldoxime, have been identified as effective inhibitors of aldose reductase. nih.gov Kinetic studies suggest that these oximes function by forming a stable ternary complex with the enzyme and the cofactor NADP+. nih.gov A variety of (E)-benzaldehyde O-benzyl oxime derivatives have been synthesized and shown to be effective dual-acting agents, combining aldose reductase inhibition with antioxidant properties. nih.gov The inhibitory potency of these derivatives is often dependent on the substitution pattern on the benzaldehyde fragment. nih.gov
Table 3: Aldose Reductase Inhibitory Activity of Selected Benzaldehyde Oxime Derivatives This table is interactive. Click on the headers to sort the data.
| Inhibitor | Target Enzyme | Key Finding | Source |
|---|---|---|---|
| anti-Benzaldoxime | Aldose Reductase | Effective inhibitor, forms stable ternary complex | nih.gov |
| anti-4-Fluorobenzaldoxime | Aldose Reductase | Effective inhibitor, rivals pharmacological agents | nih.gov |
| (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime | Aldose Reductase | Effective dual-acting inhibitor with antioxidant properties | nih.gov |
Bioconjugation and Chemical Ligation Strategies
The formation of a stable oxime bond through the reaction of an aldehyde or ketone with an aminooxy group is a cornerstone of bioconjugation and chemical ligation. This reaction, known as oxime ligation, is valued for its high chemoselectivity, proceeding efficiently under mild, aqueous conditions without the need for toxic metal catalysts. rsc.orgnih.gov The resulting oxime linkage is notably stable under physiological conditions, a significant advantage over other imine-based linkages like hydrazones. mdpi.comresearchgate.net
(Z)-Benzaldehyde oxime itself is the product of such a ligation. In practical applications, biomolecules are functionalized with either a benzaldehyde moiety or an aminooxy group, allowing for their specific coupling. The reaction is versatile and has been successfully used to create a variety of bioconjugates, including polymer-protein complexes, peptide dendrimers, and glycoconjugates. rsc.orgmdpi.com
The kinetics of oxime ligation can be influenced by pH, with acidic conditions generally favoring the reaction. mdpi.comnih.gov To accelerate the reaction at neutral, physiological pH, nucleophilic catalysts such as aniline (B41778) and its derivatives are often employed. rsc.orgnih.gov These catalysts function by forming a more reactive intermediate Schiff base with the aldehyde, which then rapidly reacts with the aminooxy-functionalized molecule. rsc.org
| Catalyst | Typical Conditions | Application | Reference |
| Aniline | pH 4-5, aqueous media | General oxime ligations | nih.gov |
| p-Phenylenediamine | µM reactants, 10 mM catalyst | Accelerating slow ligations | rsc.org |
Selective Labeling of Biomolecules
The principle of oxime ligation is widely exploited for the selective labeling of biomolecules. rsc.org This "tag-and-modify" strategy involves the introduction of a bioorthogonal functional group—either a carbonyl (like benzaldehyde) or an aminooxy group—into a target biomolecule. rsc.org This "chemical handle" allows the biomolecule to be tagged with a probe (e.g., a fluorescent dye, affinity tag, or radiolabel) that bears the complementary reactive partner. rsc.orgnih.gov
A key advantage of using aldehydes and ketones for labeling is their general absence on the surface of cells, which minimizes background reactions with endogenous molecules. rsc.orgresearchgate.net This makes the carbonyl-aminooxy reaction highly specific for targeting modified biomolecules. For instance, an N-terminal serine or threonine residue on a protein can be oxidized with sodium m-periodate to generate an aldehyde, which is then available for selective labeling via oxime ligation. rsc.org
This method has been instrumental in:
Cell Surface Labeling: Attaching probes to proteins on the surface of living cells to study their dynamics and interactions. rsc.org
Protein Modification: Site-specifically incorporating labels to study protein structure and function. rsc.org
Radiolabeling: Introducing positron-emitting isotopes, such as ¹⁸F, for applications in Positron Emission Tomography (PET) imaging. rsc.orgresearchgate.net
Role in Addressing Organophosphate Poisoning (General Oxime Class Relevance)
Organophosphates (OPs), found in pesticides and nerve agents, exert their toxicity primarily by inhibiting the enzyme acetylcholinesterase (AChE). nih.govresearchgate.net This inhibition occurs through the covalent phosphorylation of a critical serine residue in the enzyme's active site, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and a subsequent cholinergic crisis. nih.govnih.gov
Oximes, as a chemical class, are critical components of the therapeutic regimen for OP poisoning because they can act as reactivators of the inhibited AChE. nih.govnih.gov The core mechanism involves the nucleophilic oxime group directly attacking the phosphorus atom of the organophosphate moiety that is covalently bound to the AChE active site. nih.govumich.edu This attack forms a phosphonylated oxime, releasing the enzyme and restoring its normal function of hydrolyzing acetylcholine. nih.gov
The effectiveness of an oxime reactivator is dependent on several factors:
The specific organophosphate: Different OPs lead to different phosphorylated enzymes, which vary in their susceptibility to reactivation. nih.gov For instance, diethyl OPs are generally more responsive to oxime therapy than dimethyl OPs. nih.govnih.gov
Steric hindrance: The accessibility of the phosphorus atom to the attacking oxime is crucial. Bulky groups on the organophosphate can sterically hinder the oxime's approach, reducing the reactivation rate. nih.govacs.org
Aging: The phosphorylated enzyme can undergo a process called "aging," where a dealkylation of the phosphate (B84403) group occurs. This "aged" enzyme-inhibitor complex is resistant to reactivation by oximes. matec-conferences.org
Commonly used oxime reactivators include Pralidoxime (2-PAM) and Obidoxime. nih.gov Research has shown that the orientation of the oxime and the geometry of the inhibited active site are critical for successful reactivation. nih.govacs.org While (Z)-Benzaldehyde oxime is not used as a treatment, its fundamental oxime structure is the key functional group responsible for this important antidote activity. The development of new, more effective oximes, particularly those that can cross the blood-brain barrier to reactivate AChE in the central nervous system, remains an active area of research. nih.gov
| Oxime Reactivator | Key Characteristic | Clinical Relevance |
| Pralidoxime (2-PAM) | FDA-approved pyridinium (B92312) oxime. nih.gov | Standard treatment, but has limitations including poor CNS penetration. nih.gov |
| Obidoxime | Another common pyridinium oxime. nih.gov | Used in some countries; effectiveness varies with the type of OP. nih.gov |
| HI-6 | A bis-pyridinium oxime. | Considered more effective against certain nerve agents. nih.gov |
Advanced Analytical Methodologies for Z Benzaldehyde Oxime and Its Derivatives
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of benzaldehyde (B42025) oxime isomers, providing the means to separate the (Z)- and (E)-forms and assess the purity of a sample. Both high-performance liquid chromatography and gas chromatography are powerful tools, each suited to different aspects of analysis.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of (Z)- and (E)-benzaldehyde oxime isomers at ambient temperatures, minimizing the risk of thermally induced isomerization during analysis. The separation is typically achieved using reverse-phase (RP) chromatography, where the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase allows for their resolution.
| Parameter | Condition | Purpose |
|---|---|---|
| Stationary Phase | Reverse-Phase (e.g., Newcrom R1, C18) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile (B52724) / Water / Phosphoric Acid | Elutes the isomers from the column. |
| Detection | UV Spectrophotometry (e.g., 214 nm, 250 nm) | Quantifies the separated isomers based on UV absorbance. |
| Flow Rate | 1.0 mL/min | Maintains consistent elution and separation. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a high-resolution technique suitable for analyzing volatile compounds. While benzaldehyde oxime itself can be analyzed by GC, its polarity and potential for thermal instability can lead to issues like peak tailing. To overcome these limitations and enhance volatility and thermal stability, derivatization is a commonly employed strategy. gcms.cz
A prevalent derivatization technique is silylation, where active hydrogens, such as the one in the oxime's hydroxyl group, are replaced with a trimethylsilyl (TMS) group. researchgate.netunina.it This process reduces the polarity of the molecule, decreases hydrogen bonding, and results in a more volatile derivative that is ideal for GC analysis. gcms.cz The derivatization is often a two-step process, starting with oximation to stabilize aldehydes and ketones, followed by silylation of hydroxyl and other active groups. researchgate.net
Another strategy, particularly for trace analysis, involves derivatization to create a species with high detector sensitivity. For example, aldehydes can be converted to their pentafluorobenzyl (PFB) oxime derivatives, which are highly sensitive to electron capture detection (ECD) or negative ion chemical ionization mass spectrometry (NICI-MS). nih.gov This approach allows for the quantification of very low levels of the parent aldehyde or ketone.
| Parameter | Condition | Purpose |
|---|---|---|
| Derivatization Agent | BSTFA, MSTFA (for silylation) | Increases volatility and thermal stability for GC analysis. |
| Column | ZB1701 or similar mid-polarity column | Separates the derivatized analytes. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Provides identification and quantification of the analytes. |
Spectroscopic Quantification and Trace Analysis
Spectroscopic methods offer rapid and non-destructive analysis, providing quantitative information based on the interaction of molecules with electromagnetic radiation.
Quantitative NMR Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary method for determining the concentration and purity of substances without the need for identical reference standards of the analyte. For (Z)-Benzaldehyde oxime, ¹H NMR is particularly useful for determining the isomeric ratio in a mixture of (Z)- and (E)-forms.
The protons in the (Z)- and (E)-isomers exist in different chemical environments, leading to distinct signals in the ¹H NMR spectrum. Specifically, the chemical shift of the aldehydic proton (-CH=N-) is different for each isomer. By integrating the area under the characteristic peaks corresponding to the (Z)- and (E)-isomers, their relative ratio in the sample can be calculated with high accuracy. researchgate.net For absolute quantification, a certified internal standard of known concentration is added to the sample, and the integral of the analyte signal is compared to the integral of a signal from the internal standard.
UV-Vis Spectrophotometric Methods
UV-Vis spectrophotometry is a widely accessible technique for quantifying compounds that absorb light in the ultraviolet or visible regions. (Z)-Benzaldehyde oxime, with its conjugated system comprising the benzene (B151609) ring and the carbon-nitrogen double bond, exhibits strong UV absorbance. The electronic spectrum is characterized by π→π* transitions, which typically occur in the 250–290 nm range.
| Compound System | Typical λmax Range (nm) | Electronic Transition |
|---|---|---|
| Benzaldehyde Oxime | 250 - 290 | π→π |
| Reference: 2-(Trifluoromethyl)benzaldehyde oxime | 255 | π→π |
In-Situ Reaction Monitoring Techniques
In-situ reaction monitoring provides real-time data on the progress of a chemical reaction without the need for sampling and offline analysis. This approach allows for the tracking of reactant consumption, intermediate formation, and product generation, leading to a deeper understanding of reaction kinetics and mechanisms. mt.com
Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool for this purpose. nih.gov The synthesis of (Z)-Benzaldehyde oxime from benzaldehyde and hydroxylamine (B1172632) can be monitored in real-time using an attenuated total reflectance (ATR) probe immersed directly in the reaction vessel. mt.comdurham.ac.uk Key vibrational bands can be tracked, such as the disappearance of the strong carbonyl (C=O) stretch of benzaldehyde (around 1700 cm⁻¹) and the concurrent appearance of the characteristic imine (C=N) stretch (around 1665 cm⁻¹) and hydroxyl (O-H) stretch (around 3600 cm⁻¹) of the oxime product. wikipedia.org This data allows for the precise determination of reaction endpoints and the study of kinetic profiles. youtube.com
Similarly, Raman spectroscopy can also be used for in-situ monitoring. spectroscopyonline.com It offers complementary information to FTIR and is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. By monitoring the characteristic vibrational frequencies of reactants and products, a detailed picture of the reaction dynamics can be obtained.
Real-Time Spectroscopic Analysis of Reaction Progress
Real-time spectroscopic monitoring offers a powerful non-invasive tool to track the progress of chemical reactions, providing kinetic data and identifying the formation and decay of intermediates. Techniques such as ¹H NMR and UV-Vis spectroscopy have been employed to study reactions of oximes and their derivatives.
In a study on oxime metathesis, a reaction involving derivatives of benzaldehyde oxime, ¹H NMR spectroscopy was utilized to monitor the reaction progress at specific time intervals. Samples were taken from the reaction mixture at 15, 30, 60, 120, 180, and 480 minutes, allowing for the observation of changes in the chemical shifts of the protons involved and thus tracking the conversion of reactants to products.
UV-Vis spectroscopy has been instrumental in monitoring the photoisomerization of oximes. The distinct electronic transitions of the E and Z isomers result in different absorption spectra. For instance, the E-isomer of an aryl oxime might exhibit an absorption maximum at a longer wavelength (e.g., 284 nm) compared to the Z-isomer (e.g., 276 nm). nih.gov This difference is attributed to the reduced conjugation in the more sterically hindered Z-isomer. nih.gov This spectral distinction allows for the real-time monitoring of the isomerization process when the sample is irradiated with light.
While detailed kinetic data from real-time spectroscopic analysis of the Beckmann rearrangement of (Z)-Benzaldehyde oxime is not extensively available in the public domain, the principles of these techniques are directly applicable. By monitoring the disappearance of the characteristic spectroscopic signals of (Z)-Benzaldehyde oxime and the appearance of signals corresponding to the nitrile product, one could determine the reaction rate and investigate the influence of various catalysts and reaction conditions.
Interactive Data Table: Illustrative Time-Resolved Spectroscopic Data for an Oxime Reaction
| Time (minutes) | Reactant Concentration (M) | Product Concentration (M) |
| 0 | 1.00 | 0.00 |
| 15 | 0.85 | 0.15 |
| 30 | 0.72 | 0.28 |
| 60 | 0.51 | 0.49 |
| 120 | 0.26 | 0.74 |
| 180 | 0.13 | 0.87 |
| 480 | 0.01 | 0.99 |
Electrochemical Monitoring of Mechanistic Intermediates
Electrochemical methods, particularly cyclic voltammetry, are highly sensitive techniques for probing the redox behavior of molecules and detecting short-lived intermediates, such as radicals, that may be involved in reaction mechanisms.
The electrochemical behavior of benzaldehyde oxime derivatives has been investigated to understand their reaction pathways. For example, the TEMPO-mediated electrochemical cyclization of biaryl oximes proceeds through the formation of iminoxyl radicals. nih.gov These radical intermediates are key to the subsequent cyclization reaction. The detection and characterization of such radical intermediates are crucial for confirming the proposed reaction mechanism. nih.gov
In studies involving the electrochemical investigation of carbaldehyde oximes, cyclic voltammetry is employed to measure reduction and oxidation potentials. A typical experimental setup involves a three-electrode system with a working electrode (e.g., carbon paste electrode), a reference electrode, and an auxiliary electrode (e.g., platinum foil). electrochemsci.org By scanning the potential and measuring the resulting current, a voltammogram is obtained, which provides information about the electrochemical events occurring at the electrode surface.
The formation of radical intermediates during reactions can be inferred from the electrochemical data. For instance, the oxidation of certain oximes can lead to the formation of radical cations. The detection of these transient species can be achieved through techniques designed to trap and identify short-lived radicals. One such method involves the use of radical traps that react with the transient radical to form a stable product, which can then be analyzed by mass spectrometry.
Interactive Data Table: Representative Electrochemical Data for Benzaldehyde Oxime Derivatives
| Compound/Intermediate | Technique | Key Parameter | Observed Value (V vs. reference) |
| Biaryl Oxime Derivative | Cyclic Voltammetry | Oxidation Potential | Varies with substitution |
| Iminoxyl Radical | Proposed Intermediate | - | - |
| Carbaldehyde Oxime | Cyclic Voltammetry | Reduction Potential | Shifts with DNA interaction |
| Radical Cation | Proposed Intermediate | - | - |
Supramolecular Chemistry and Solid State Interactions of Benzaldehyde Oxime
Hydrogen Bonding Architectures in Crystalline Forms
The oxime functional group (–C=N–OH) is a versatile component in supramolecular chemistry, capable of acting as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the nitrogen and oxygen lone pairs). This dual capacity allows for the formation of robust and predictable hydrogen-bonding networks that are fundamental to the crystal engineering of oximes.
The most prominent hydrogen bond observed in the crystal structures of oximes is the O–H···N interaction. The hydroxyl proton serves as the donor, while the nitrogen atom of an adjacent molecule acts as the acceptor. This interaction is a recurring and dominant motif in the crystal packing of numerous benzaldehyde (B42025) oxime derivatives.
In the absence of stronger competing acceptors, the O–H···N bond is the primary interaction governing the assembly of oxime molecules. Less frequently, O–H···O hydrogen bonds can also be observed, where the hydroxyl group of one oxime interacts with the hydroxyl oxygen of a neighboring molecule. The preference for O–H···N over O–H···O interactions is generally attributed to the higher proton affinity of the nitrogen atom in the oxime group.
Table 1: Typical Hydrogen Bond Parameters in Benzaldehyde Oxime Derivatives
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Significance |
|---|---|---|---|
| O—H···N | ~2.8 | ~150-170 | The primary and most robust interaction, leading to the formation of dimers and chains. |
| O—H···O | Variable | Variable | A less common interaction, typically forming catemeric structures when present. |
Data compiled from studies on various oxime derivatives. researchgate.net
The directional and robust nature of the O–H···N hydrogen bond leads to the formation of well-defined supramolecular synthons. These synthons are structural units built from intermolecular interactions that act as reliable building blocks for crystal construction.
A predominant feature in the crystal structures of benzaldehyde oxime derivatives is the formation of centrosymmetric dimers through pairs of strong O–H···N hydrogen bonds. This arrangement results in a characteristic cyclic motif known as an R²₂(6) graph set notation. This dimeric arrangement is a highly stable and recurring structural motif in the crystal packing of many oximes and is considered a robust supramolecular synthon.
Alternatively, oxime molecules can assemble into one-dimensional chains, or catemers. These are typically formed through a single, repeating hydrogen bond.
C(3) Catemers: Formed via O–H···N interactions where molecules are linked head-to-tail in a chain.
C(2) Catemers: Result from O–H···O hydrogen bonds, creating a different chain motif.
The selection between a dimeric (R²₂(6)) or a catemeric (C(3) or C(2)) structure is influenced by factors such as steric hindrance from substituents on the aromatic ring and the specific crystallization conditions.
Halogen Bonding and Other Non-Covalent Interactions
Beyond the dominant hydrogen bonds, other weaker non-covalent interactions play a significant role in stabilizing the three-dimensional crystal lattice of benzaldehyde oxime derivatives. These include halogen bonds and aromatic interactions.
In derivatives of (Z)-Benzaldehyde oxime that contain halogen substituents (F, Cl, Br, I), halogen bonding can serve as a significant structure-directing interaction. A halogen bond is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor).
The presence of the phenyl ring in (Z)-Benzaldehyde oxime provides a platform for various aromatic interactions, which are crucial for the densification of the crystal packing.
π-π Stacking: This interaction involves the face-to-face or offset stacking of aromatic rings from adjacent molecules. In the crystal structures of benzaldehyde oxime derivatives, slipped π-stacking interactions between the phenyl rings of neighboring molecules are commonly observed, often leading to the formation of columnar stacks.
C–H···π Interactions: These are weaker interactions where a C–H bond from one molecule points towards the electron-rich π-system of an aromatic ring on a neighboring molecule. These interactions, along with π-π stacking, help to link the primary hydrogen-bonded synthons into a stable, three-dimensional array.
Table 2: Aromatic Interaction Parameters in Benzaldehyde Oxime Derivatives
| Interaction Type | Typical Distance (Å) | Description |
|---|---|---|
| π-π Stacking (Centroid-Centroid) | 3.6 - 4.0 | Attractive, non-covalent interactions between aromatic rings, contributing to crystal stability. |
| C–H···π | 2.5 - 3.0 (H to π-centroid) | Weak hydrogen bonds that help organize and link molecules in the crystal lattice. |
Parameters are generalized from studies on aromatic oximes.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, and co-crystallization, the formation of a crystalline solid containing two or more neutral molecular components in a stoichiometric ratio, are fundamental concepts in materials science and crystal engineering. The different polymorphs or co-crystals of a substance can exhibit distinct physical properties.
Despite the rich supramolecular chemistry of the oxime functional group, specific studies detailing the polymorphism or co-crystallization of (Z)-Benzaldehyde oxime are not extensively reported in the scientific literature. The existence of different crystalline forms would likely be governed by the competition between the various supramolecular synthons (e.g., dimers vs. catemers) that can be formed. Similarly, co-crystallization studies would offer a pathway to new solid forms by introducing co-former molecules that could interact with the oxime's hydrogen bond donor or acceptor sites, leading to the formation of novel, heteromeric supramolecular synthons. Further research in this area would be valuable for a more complete understanding of the solid-state behavior of this compound.
Influence of Crystal Packing on Molecular Properties
The arrangement of molecules in a crystal, or crystal packing, is dictated by a variety of non-covalent interactions, which collectively determine the macroscopic properties of the material. For oximes, hydrogen bonding and π-π stacking are the predominant forces governing their solid-state architecture.
A primary feature in the crystal structures of numerous benzaldehyde oxime derivatives is the formation of centrosymmetric dimers through robust O-H···N hydrogen bonds. In this arrangement, the hydroxyl proton of one oxime molecule acts as a hydrogen bond donor to the nitrogen atom of a neighboring molecule. This interaction is a recurring and predictable structural motif in the crystal packing of many oximes.
A survey of the Cambridge Structural Database (CSD) reveals that aldoximes frequently form hydrogen-bonded dimers via −O–H···N interactions. acs.org These dimers are characterized by an R2(6) graph set notation, indicating a ring structure composed of two hydrogen bond donors and two acceptors involving six atoms. The average H···N bond distance and O–H···N bond angle for these dimers are approximately 2.82(4) Å and 150(7)°, respectively. acs.org
Beyond these dimeric structures, oximes can also form extended chains or catemers. These are typically directed by −O–H···N interactions, with average H···N bond distances and O–H···N bond angles of around 2.79(4) Å and 171(5)°, respectively. acs.org In some cases, O–H···O hydrogen bonds can also lead to the formation of catemers. The specific supramolecular synthon adopted by an oxime in the solid state—be it a dimer or a catemer—is influenced by the nature and position of substituents on the aromatic ring.
Table 1: Common Supramolecular Synthons in Aldoximes
| Synthon Type | Description | Interacting Groups | Typical Geometric Parameters |
| R2(6) Dimer | Centrosymmetric pair of molecules | O-H and C=N | H···N distance: ~2.82 Å, O-H···N angle: ~150° |
| C(3) Chain | Linear chain of molecules | O-H and C=N | H···N distance: ~2.79 Å, O-H···N angle: ~171° |
| π-π Stacking | Parallel arrangement of aromatic rings | Phenyl groups | Centroid-centroid distance: variable |
Rational Design of Co-crystals with Oxime Components
The rational design of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a powerful strategy in crystal engineering to modify the physicochemical properties of a solid. For oximes like (Z)-Benzaldehyde oxime, co-crystallization can be employed to enhance properties such as solubility, stability, and bioavailability. The selection of a suitable co-former is a critical step in this process.
The design of oxime-containing co-crystals is guided by the principles of supramolecular chemistry, primarily relying on the formation of robust and predictable hydrogen-bonded synthons between the oxime and the co-former. The oxime functional group is an excellent candidate for co-crystal design as it possesses both a hydrogen bond donor (-OH group) and multiple hydrogen bond acceptor sites (the nitrogen and oxygen atoms).
A common strategy involves selecting co-formers that contain functional groups complementary to the oxime moiety, such as carboxylic acids, amides, or other functional groups capable of strong hydrogen bonding. For instance, a co-former with a carboxylic acid group can interact with the oxime to form a highly stable acid-oxime heterosynthon.
The screening for potential co-formers can be performed through various experimental techniques, including liquid-assisted grinding, solvent evaporation, and slurry methods. biointerfaceresearch.comnih.govnih.gov Liquid-assisted grinding has been shown to be a highly successful and rapid screening method. nih.gov Computational methods are also increasingly used to predict the likelihood of co-crystal formation between a target molecule and a library of potential co-formers. These methods often analyze molecular complementarity and hydrogen bond propensities.
While specific examples of co-crystals involving (Z)-Benzaldehyde oxime are not extensively documented, the principles of their design can be inferred from studies on other oximes. For example, the formation of co-crystals between various active pharmaceutical ingredients (APIs) and co-formers is often driven by the creation of new and more stable intermolecular interactions than those present in the pure components.
Table 2: Key Considerations for the Rational Design of Oxime Co-crystals
| Design Principle | Description | Examples of Co-former Functional Groups |
| Hydrogen Bond Complementarity | Selecting co-formers with functional groups that can form strong hydrogen bonds with the oxime. | Carboxylic acids, amides, pyridines, alcohols |
| Supramolecular Synthon Approach | Utilizing known and reliable intermolecular recognition patterns to guide the assembly of the co-crystal. | Formation of acid-oxime, amide-oxime, or pyridine-oxime heterosynthons. |
| Molecular Shape and Size Complementarity | Choosing co-formers with shapes and sizes that allow for efficient packing in the crystal lattice. | Planar aromatic molecules, aliphatic chains of appropriate length. |
| pKa Considerations | The difference in pKa between the oxime and the co-former can influence whether a co-crystal or a salt is formed. | A ΔpKa of less than 0 generally favors co-crystal formation. |
Future Research Directions and Emerging Areas in Z Benzaldehyde Oxime Chemistry
Exploration of Novel Applications in Advanced Materials Science
The intrinsic properties of oximes, including their ability to act as potent ligands, present significant opportunities for the development of advanced materials. researchgate.net Future research is anticipated to explore the incorporation of (Z)-Benzaldehyde oxime moieties into polymer backbones or as functional groups in material design. This could lead to the creation of novel materials with tailored electronic, optical, or thermal properties. The coordination chemistry of (Z)-Benzaldehyde oxime with various metal ions could be leveraged to construct new metal-organic frameworks (MOFs) or coordination polymers, potentially useful in catalysis, gas storage, or sensing applications. The reversible nature of the C=N bond in the oxime group might also be exploited in the design of dynamic materials or self-healing polymers.
Development of Next-Generation Catalytic Systems
(Z)-Benzaldehyde oxime is a key substrate in fundamental organic reactions, most notably the Beckmann rearrangement, which converts the oxime into benzamide. wikipedia.org A primary direction for future research lies in the development of highly efficient and selective catalytic systems for this and other transformations. While traditional methods often require harsh conditions, emerging research focuses on organocatalysis and the use of novel metal-based catalysts to perform these reactions under milder conditions. nih.gov Investigations into nanocatalysis, such as using zinc sulfide nanoparticles, may also provide green and efficient routes for reactions involving oxime precursors. aacmanchar.edu.in The goal is to create catalytic systems that are not only high-yielding but also reusable, economically viable, and environmentally benign, thereby expanding the synthetic utility of (Z)-Benzaldehyde oxime.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
| AI Application Area | Potential Impact on (Z)-Benzaldehyde Oxime Chemistry |
| Reaction Outcome Prediction | Accurately forecast product distribution and yield under various catalytic systems. eurekalert.org |
| Retrosynthesis Planning | Identify novel and efficient synthetic pathways starting from (Z)-Benzaldehyde oxime. engineering.org.cn |
| Catalyst Design | Computationally screen and suggest new catalysts for specific transformations like the Beckmann rearrangement. |
| Property Prediction | Estimate the physicochemical and biological properties of novel (Z)-Benzaldehyde oxime derivatives. |
Design of Highly Potent and Selective Therapeutic Agents
Oxime derivatives have demonstrated a wide spectrum of biological activities, establishing them as a promising scaffold in medicinal chemistry. researchgate.net Recent studies have highlighted the potential of benzaldehyde (B42025) O-benzyl oxime derivatives as dual-acting agents for treating diabetic complications by inhibiting aldose reductase and combating oxidative stress. nih.gov Furthermore, novel oxime esters based on related structures have shown significant antifungal and herbicidal activities. nih.gov Future research will focus on the rational design and synthesis of novel (Z)-Benzaldehyde oxime derivatives with enhanced potency and selectivity for specific biological targets. This involves modifying the core structure to optimize interactions with enzyme active sites or other biological receptors, potentially leading to the development of new drugs for a range of diseases. nih.gov
| Derivative Class | Biological Activity/Target | Potential Therapeutic Application |
| O-benzyl oximes | Aldose Reductase Inhibition, Antioxidant nih.gov | Diabetic Complications |
| Oxime Esters | Antifungal, Herbicidal nih.gov | Agrochemicals, Antifungal Agents |
| Amine-tethered oximes | Organophosphate Scavenging, Acetylcholinesterase Reactivation nih.gov | Antidote for Nerve Agent Poisoning |
| Substituted Benzaldoximes | Antimicrobial researchgate.net | Antibacterial Agents |
Innovations in Sustainable and Circular Synthesis Approaches
Green chemistry principles are increasingly guiding synthetic methodologies, and the preparation of (Z)-Benzaldehyde oxime is no exception. Future research will continue to prioritize the development of sustainable and environmentally friendly synthesis methods. Innovations include the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. google.com Another promising approach involves using eco-friendly solvents like ionic liquids or even mineral water, which can serve as both a solvent and a promoter, eliminating the need for traditional volatile organic compounds. researchgate.netias.ac.in A particularly innovative strategy involves using nitrate-contaminated water as a nitrogen source for the synthesis, effectively turning a pollutant into a valuable chemical feedstock with the aid of nanoscale zero-valent iron. researchgate.net These methods aim to improve efficiency while minimizing waste and environmental impact.
| Synthesis Method | Key Features | Advantages |
| Microwave-Assisted | Rapid heating, short reaction times (3-15 minutes). google.com | High yield, operational simplicity, energy efficiency. |
| Ionic Liquids | Serve as both reaction medium and promoter. researchgate.net | Eco-friendly, potential for recyclability. |
| Mineral Water Solvent | Catalyst-free, room temperature reaction. ias.ac.in | Economical, practical, environmentally friendly. |
| nZVI and Nitrate (B79036) Water | Utilizes contaminated water as a nitrogen source. researchgate.net | Valorization of waste streams, circular economy approach. |
Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The full potential of (Z)-Benzaldehyde oxime will be unlocked through collaborative, multidisciplinary research. The development of new therapeutic agents, for example, requires a deep integration of synthetic chemistry for creating new molecules and biology for evaluating their efficacy and mechanism of action against targets like aldose reductase or microbial pathogens. researchgate.netnih.gov Similarly, creating advanced materials necessitates collaboration between organic chemists who synthesize and functionalize the oxime-based building blocks and materials scientists who characterize the resulting polymers or frameworks and explore their applications. This convergence of disciplines is essential for translating fundamental chemical knowledge about (Z)-Benzaldehyde oxime into practical, real-world solutions in medicine, agriculture, and technology.
Q & A
Q. What are the key physicochemical properties of (Z)-Benzaldehyde oxime, and how are they experimentally determined?
- Molecular Formula : C₇H₇NO; Molecular Weight : 121.14 g/mol; CAS Registry : 622-32-2; IUPAC InChIKey : VTWKXBJHBHYJBI-UHFFFAOYSA-N .
- Physical Properties :
- Boiling Point : Reported values vary (e.g., 247.4°C at reduced pressure ).
- Melting Point : Normal fusion point (t_f) data derived from methods like Joback and Crippen .
- LogP : Calculated as 1.28 (McGowan method) .
- Methodology :
- Thermodynamic properties (e.g., critical temperature, vapor pressure) are determined via computational methods (e.g., Joback, Crippen) or experimental techniques like differential scanning calorimetry (DSC) .
- Stereochemical confirmation : IR spectroscopy in CCl₄ solvent (e.g., ν(N–O) and ν(C=N) stretches) .
Q. How is (Z)-Benzaldehyde oxime synthesized, and what conditions favor its stereoselectivity?
- Synthesis : React benzaldehyde with hydroxylamine (NH₂OH) under acidic conditions. General reaction:
- Stereoselectivity :
Q. What safety precautions are required when handling (Z)-Benzaldehyde oxime?
- Hazards : Skin/eye irritant; vapor pressure 0.0041 mmHg indicates low volatility but requires ventilation .
- Protocols :
Advanced Research Questions
Q. How do discrepancies in reported thermodynamic data (e.g., boiling point, logP) arise, and how can they be resolved?
- Sources of Variation :
- Computational methods : McGowan (logP = 1.28) vs. Crippen (logP = 1.50) .
- Experimental conditions : Boiling points differ under reduced vs. ambient pressure .
- Resolution Strategies :
Q. What advanced spectroscopic techniques differentiate (Z)- and (E)-Benzaldehyde oxime isomers?
Q. How does the (Z)-configuration influence reactivity in organic transformations (e.g., Beckmann rearrangement)?
Q. What computational tools predict the environmental fate or bioactivity of (Z)-Benzaldehyde oxime?
Q. How can researchers address contradictions in spectral databases for (Z)-Benzaldehyde oxime?
Q. What are unexplored applications of (Z)-Benzaldehyde oxime in materials science or medicinal chemistry?
Q. How do solvent effects impact the stability and isomerization of (Z)-Benzaldehyde oxime?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
